molecular formula C6H7BrN2S B1522611 5-Bromo-2-(ethylthio)pyrimidine CAS No. 859941-10-9

5-Bromo-2-(ethylthio)pyrimidine

Cat. No.: B1522611
CAS No.: 859941-10-9
M. Wt: 219.1 g/mol
InChI Key: OBJMSKDZPPMOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(ethylthio)pyrimidine is a useful research compound. Its molecular formula is C6H7BrN2S and its molecular weight is 219.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-ethylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJMSKDZPPMOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680703
Record name 5-Bromo-2-(ethylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859941-10-9
Record name 5-Bromo-2-(ethylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-(ethylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-(ethylthio)pyrimidine is a substituted pyrimidine derivative of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. The pyrimidine scaffold is a foundational heterocyclic structure present in a vast array of biologically active molecules, including nucleobases and numerous approved therapeutic agents.[1][2] The unique functionalization of this compound—featuring a bromine atom at the 5-position and an ethylthio group at the 2-position—renders it a versatile and highly valuable synthetic building block.

The bromine atom serves as a key handle for introducing further molecular complexity via transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2] Concurrently, the ethylthio moiety can be chemically modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, enabling the exploration of a wider chemical space.[3] Understanding the fundamental physical properties of this compound is therefore a prerequisite for its effective use in designing and synthesizing novel molecules with potential therapeutic or material science applications.[3][4]

This technical guide provides a comprehensive overview of the core physical properties of this compound, details authoritative methodologies for their determination, outlines its spectroscopic signature, and summarizes critical safety and handling protocols.

Section 1: Chemical and Molecular Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. The structural and identifying information for this compound is summarized below.

IdentifierValueSource(s)
CAS Number 859941-10-9[5][6][7]
Molecular Formula C₆H₇BrN₂S[5][6]
Molecular Weight 219.10 g/mol [5][6]
IUPAC Name This compound[6]
Canonical SMILES CCSC1=NC=C(Br)C=N1[7]
InChI Key OBJMSKDZPPMOAV-UHFFFAOYSA-N[5]

Section 2: Core Physical Properties

The physical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to formulation and bioavailability.

PropertyValue / DescriptionNotes and Comparative Context
Appearance Solid (form not specified)While data for the exact compound is limited, related compounds like 5-Bromo-2-(methylthio)pyrimidine appear as a solid.
Melting Point Data not availableThe closely related analog, 5-Bromo-2-(methylthio)pyrimidine, has a reported melting point of 63-68 °C. The addition of a single methylene unit in the ethyl group may slightly alter this value.
Boiling Point Data not availableA predicted boiling point for the methylthio analog is 281.2 ± 13.0 °C.[8] The boiling point of the ethylthio derivative is expected to be slightly higher due to increased molecular weight.
Solubility Data not availableThe calculated LogP of related thioether pyrimidines (1.9 to 2.7) suggests the compound is lipophilic and likely exhibits poor solubility in aqueous media but good solubility in organic solvents like dichloromethane, ethyl acetate, and alcohols.[8][9]
Storage Temperature 2-8°C or Room Temperature (sealed, dry)Recommended storage conditions vary by supplier, suggesting refrigeration is preferred for long-term stability.[6][7]

Section 3: Methodologies for Physical Property Determination

To ensure reproducibility and accuracy, standardized protocols for determining physical properties are essential. The following sections describe field-proven, self-validating methodologies.

Experimental Protocol: Melting Point Determination via Capillary Method

The melting point is a critical indicator of purity. The capillary method remains a reliable and widely used technique.

Causality: A slow temperature ramp rate (~1-2 °C per minute) near the anticipated melting point is crucial. A rapid ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially wide and inaccurate melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm. Invert the tube and tap gently on a hard surface to pack the sample tightly into the sealed end.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating: Initially, heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on analogs, an initial target of ~50 °C is reasonable).

  • Equilibration and Slow Ramp: Hold at this temperature for 1-2 minutes to allow for thermal equilibration. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.

Experimental Protocol: Solubility Profile Assessment

A compound's solubility profile is critical for its application in solution-based assays, reaction chemistry, and formulation development.

Causality: Testing solubility in a range of solvents, from nonpolar organic to polar protic and aqueous buffers, provides a comprehensive understanding of the compound's polarity and potential for use in diverse experimental conditions.

Step-by-Step Methodology:

  • Qualitative Screening:

    • To a series of labeled vials, add ~1 mg of this compound.

    • Add 100 µL of a test solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO, Dichloromethane) to each vial.

    • Vortex each vial for 1 minute.

    • Visually inspect for undissolved solid. If fully dissolved, the solubility is >10 mg/mL. If not, the compound is sparingly soluble or insoluble at this concentration.

  • Semi-Quantitative Analysis (for promising solvents):

    • Accurately weigh 5 mg of the compound into a vial.

    • Add the selected solvent in 100 µL aliquots, vortexing for 1 minute after each addition.

    • Continue adding solvent until the solid is completely dissolved.

    • Calculate the approximate solubility based on the total volume of solvent added.

  • Quantitative Analysis (HPLC/UV-Vis):

    • Prepare a saturated solution by adding excess compound to a known volume of the desired solvent.

    • Stir the suspension at a constant temperature for 24 hours to ensure equilibrium is reached.

    • Filter the solution through a 0.22 µm syringe filter to remove undissolved solid.

    • Prepare a series of dilutions of the filtrate and analyze them using a validated HPLC or UV-Vis method against a standard curve to determine the precise concentration.

Visualization: Workflow for Solubility Determination

The following diagram illustrates the logical flow of a comprehensive solubility assessment.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis start Weigh ~1 mg Compound add_solvents Add 100 µL Test Solvents (Water, EtOH, DMSO, DCM) start->add_solvents vortex Vortex for 1 min add_solvents->vortex observe Visual Observation vortex->observe saturate Prepare Saturated Solution (Stir 24h) observe->saturate Soluble or Partially Soluble insoluble Report as Insoluble (<10 mg/mL) observe->insoluble Insoluble filter Filter (0.22 µm Syringe Filter) saturate->filter analyze Analyze Filtrate via HPLC/UV-Vis (vs. Standard Curve) filter->analyze result Determine Precise Solubility analyze->result

Caption: Workflow for solubility assessment of a research compound.

Section 4: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While experimental spectra for this compound are not publicly available, its expected spectral features can be reliably predicted based on its structure. Researchers can consult spectral databases for data on analogous compounds.[10]

  • ¹H NMR:

    • Ethyl Group: A triplet signal (~1.3-1.5 ppm, 3H) corresponding to the -CH₃ group, coupled to the adjacent methylene protons. A quartet signal (~3.1-3.3 ppm, 2H) for the -S-CH₂- protons, coupled to the methyl protons.

    • Pyrimidine Ring: Two singlet signals in the aromatic region (~8.5-8.8 ppm), each integrating to 1H, for the two non-equivalent protons on the pyrimidine ring. The exact chemical shifts are influenced by the electron-withdrawing effects of the bromine and nitrogen atoms.

  • ¹³C NMR:

    • Six distinct signals are expected, corresponding to the six unique carbon atoms in the molecule.

    • Aliphatic Region: Two signals for the ethyl group carbons (~15 ppm for -CH₃ and ~30 ppm for -S-CH₂).

    • Aromatic/Heterocyclic Region: Four signals for the pyrimidine ring carbons, including the carbon bearing the bromine atom (expected at ~110-120 ppm) and the thioether-substituted carbon (expected at ~170 ppm).

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion peak cluster.

    • Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity: [M]⁺ at m/z 218 and [M+2]⁺ at m/z 220. This isotopic pattern is a definitive signature for a monobrominated compound. In ESI, this would be observed for the [M+H]⁺ adduct at m/z 219 and 221.[11]

  • Infrared (IR) Spectroscopy:

    • C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=N and C=C stretching: Aromatic and heterocyclic stretches in the 1500-1600 cm⁻¹ region.

    • C-Br stretching: A signal in the fingerprint region, typically between 500-600 cm⁻¹.

Section 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The available data, primarily from analogs and supplier information, indicates that this compound and related compounds should be handled with care.

GHS Hazard and Precautionary Statements

The following table summarizes known and anticipated hazards based on data for the title compound and its close analog, 5-Bromo-2-(methylthio)pyrimidine.[6][8]

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H314Causes severe skin burns and eye damage.
H318Causes serious eye damage.
Precautionary Statements P260Do not breathe dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use chemical safety goggles and a face shield.[8]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[8]

  • Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][12] For long-term storage, refrigeration at 2-8°C is recommended.[6]

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry. Its physical properties, characterized by lipophilicity and solid-state nature, are crucial considerations for its practical application. While some experimental data is not yet publicly available, a combination of predictive analysis and data from close structural analogs provides a robust working profile for researchers. Adherence to the rigorous experimental and safety protocols outlined in this guide will empower scientists and drug development professionals to confidently and safely leverage the synthetic utility of this valuable pyrimidine derivative.

References

A Senior Application Scientist's Guide to the Solubility of 5-Bromo-2-(ethylthio)pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(ethylthio)pyrimidine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. However, a significant knowledge gap exists in the public domain regarding its specific quantitative solubility in common organic solvents. This technical guide moves beyond a simple recitation of data. It provides researchers with a foundational understanding of the compound's physicochemical properties, offers expert predictions on its solubility profile based on structural analysis and analogous compounds, and equips them with a gold-standard experimental protocol for precise solubility determination. The aim is to empower scientists to make informed decisions on solvent selection for reaction optimization, purification, and formulation, thereby accelerating research and development timelines.

Introduction and Core Challenge

This compound is a substituted pyrimidine derivative valued for its utility in synthetic chemistry. The pyrimidine core is a privileged scaffold in numerous clinically significant drugs, while the bromo- and ethylthio- substituents offer versatile handles for further chemical modification through cross-coupling, oxidation, or nucleophilic substitution reactions.

This guide addresses this challenge directly. We will first build a theoretical framework for understanding solubility based on the molecule's inherent properties. We will then leverage data from closely related analogs to inform practical solvent choices. Finally, we will present a detailed, self-validating experimental protocol to enable any laboratory to generate precise, reliable solubility data.

Physicochemical Profile and Solubility Prediction

To predict how a compound will dissolve, we must first understand its structure and inherent electronic properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₇BrN₂SCymitQuimica[1]
Molecular Weight 219.1 g/mol CymitQuimica[1]
Appearance Solid (predicted)Analogues[2]
Predicted pKa ~1.3 (for pyrimidine ring nitrogen)Analogues[3]

Structural Analysis for Solubility Prediction:

The solubility of a molecule is governed by the principle of "like dissolves like."[4] We can dissect the structure of this compound to predict its behavior:

  • Polar Features: The pyrimidine ring contains two electronegative nitrogen atoms. These atoms are sites for potential hydrogen bonding with protic solvents (like alcohols) and strong dipole-dipole interactions with polar aprotic solvents (like acetone or DMSO). The sulfur atom in the ethylthio group also contributes moderately to the molecule's polarity.

  • Nonpolar Features: The ethyl group (-CH₂CH₃) and the bromine atom are predominantly nonpolar or weakly polar. They will contribute favorably to solubility in less polar solvents like dichloromethane (DCM) and toluene.

Overall Assessment: this compound is a moderately polar molecule. It lacks the strong hydrogen-bond-donating capabilities of an alcohol or carboxylic acid but possesses multiple hydrogen-bond-accepting sites (the nitrogen and sulfur atoms). This profile suggests it will exhibit its highest solubility in polar aprotic solvents, moderate solubility in some polar protic and less polar solvents, and poor solubility in highly nonpolar solvents like alkanes.

Insights from a Structurally Related Compound

While direct data for our target is scarce, extensive information is available for the analogous compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid .[2][5][6] This molecule differs by having a methyl instead of an ethyl group and, most importantly, a carboxylic acid group at the 4-position.

Data for this analog shows it has good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) but limited compatibility with protic solvents such as ethanol and methanol.[2]

Causality and Extrapolation: The carboxylic acid group is highly polar and is a strong hydrogen bond donor and acceptor, dominating the solubility profile of the analog and making it highly soluble in other polar, hydrogen-bonding solvents like DMSO. Our target compound, lacking this acidic group, will be significantly less polar.

Therefore, we can predict the following for this compound:

  • Enhanced solubility in less polar solvents: Compared to its carboxylic acid analog, it should be more soluble in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

  • Retained solubility in polar aprotic solvents: It should still dissolve well in DMSO and DMF, which are excellent universal organic solvents.

  • Reduced solubility in polar protic solvents: Without the carboxylic acid, its solubility in alcohols (methanol, ethanol) may be reduced, as the primary interaction will be weaker hydrogen bonding to the ring nitrogens.

A Practical Guide to Solvent Selection

Based on the theoretical analysis and analog data, the following table provides a guide to solvent selection for practical laboratory applications.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale & Application Notes
Nonpolar Heptane, Hexane, TolueneVery Low to Insoluble The molecule's polarity is too high for significant interaction. Toluene may show slight solubility due to its aromatic character. Useful as anti-solvents for crystallization.
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to High These solvents offer a good balance of polarity to interact with the pyrimidine ring without being hindered by the nonpolar groups. Excellent first choices for reaction media.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very High These solvents are strong dipole interactors and can effectively solvate the polar pyrimidine core. DMSO and DMF are likely to be the strongest solvents. ACN is a good choice for chromatography.
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate Solvents can act as hydrogen bond donors to the ring nitrogens, but the overall interaction is weaker than with polar aprotics. May be useful for purification via crystallization when mixed with an anti-solvent.

Gold-Standard Experimental Protocol for Solubility Determination

To move from prediction to certainty, quantitative measurement is essential. The Shake-Flask Method is the internationally recognized gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[7][8]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow suspension to settle B->C D Carefully withdraw an aliquot of the clear supernatant C->D E Filter through a 0.22 µm syringe filter to remove all undissolved solids D->E F Dilute the filtrate with a known volume of mobile phase E->F G Quantify concentration using a pre-established HPLC-UV or UV-Vis calibration curve F->G H Calculate original solubility (e.g., in mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials & Reagents
  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or screw-cap tubes with PTFE-lined caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Autosampler vials for analysis

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • System Suitability: Before beginning, ensure the compound has a detectable chromophore for UV analysis and that a suitable analytical method (e.g., HPLC) is established to separate it from any potential impurities.

  • Preparation of Vials: Add an excess of solid this compound to a series of vials. "Excess" is critical; a good starting point is ~10-20 mg of solid for every 1 mL of solvent. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[7]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Sealing: Tightly seal the vials to prevent solvent evaporation.

  • Equilibration: Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25°C). Agitate the vials for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being ideal for poorly soluble compounds.[9]

  • Settling: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2-4 hours to allow undissolved solids to sediment.

Part B: Analysis

  • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response (e.g., peak area) versus concentration.

  • Sample Withdrawal: Carefully draw an aliquot of the clear supernatant from an equilibrated vial using a syringe. Be extremely careful not to disturb the solid sediment at the bottom.

  • Filtration: Immediately filter the solution through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any microscopic solid particles that could artificially inflate the measured concentration.[10]

  • Dilution: Perform an accurate, known dilution of the filtrate to bring its concentration into the linear range of your calibration curve.

  • Quantification: Analyze the diluted filtrate using the same method used for the calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original, undiluted filtrate. This value is the thermodynamic solubility of the compound in that solvent at that temperature.

Conclusion

While published quantitative data on the solubility of this compound is lacking, a robust scientific approach allows for reliable prediction and precise measurement. This guide has established that the compound is moderately polar, predicting high solubility in polar aprotic solvents like DMSO and DCM, and lower solubility in nonpolar alkanes and, potentially, polar protic alcohols.

For the researcher, this provides actionable intelligence: begin solvent screening for reactions with THF or DCM, and consider DMSO for challenging cases. For purification, explore crystallization from moderately polar systems using alkanes as anti-solvents. Most importantly, by implementing the provided gold-standard shake-flask protocol, research and development teams can generate their own definitive, high-quality solubility data, removing ambiguity and enabling the confident and efficient use of this valuable synthetic intermediate.

References

5-Bromo-2-(ethylthio)pyrimidine melting point and boiling point.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 5-Bromo-2-(ethylthio)pyrimidine

Introduction

This compound is a substituted pyrimidine derivative of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Pyrimidine scaffolds are central to numerous biologically active molecules, including antiviral and anticancer agents. The presence of a bromine atom at the 5-position and an ethylthio group at the 2-position provides versatile handles for further chemical modification, making it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the available data on the physicochemical properties of this compound and its analogs, alongside a detailed, field-proven protocol for its synthesis.

Physicochemical Properties

Property5-Bromo-2-(methylthio)pyrimidineThis compound
CAS Number 14001-67-3859941-10-9
Molecular Formula C5H5BrN2S[1]C6H7BrN2S[2][3]
Molecular Weight 205.08 g/mol [1][4]219.1 g/mol [2]
Appearance White solid, Crystalline Powder of Flakes[1][5]Not specified
Melting Point 63 - 68 °C[4][6]Data not available
Boiling Point 281.2 ± 13.0 °C (Predicted)[6]Data not available

The increased molecular weight and surface area from the ethyl group in this compound would theoretically lead to a slightly higher melting and boiling point compared to its methyl analog, assuming similar crystal packing efficiency.

Synthesis of 5-Bromo-2-(substituted)pyrimidines

The synthesis of this compound can be conceptually adapted from established protocols for similar 2-substituted pyrimidines. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with an appropriate thiol. The synthesis of the analogous 5-bromo-2-(methylthio)pyrimidine from 5-bromo-2-chloropyrimidine provides a reliable template for this transformation.[1][5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 5-bromo-2-(methylthio)pyrimidine.[1][5]

Materials:

  • 5-bromo-2-chloropyrimidine

  • Ethanethiol (Ethyl mercaptan)

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel (100-200 mesh)

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of the Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add ethanethiol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium ethanethiolate salt.

  • Nucleophilic Substitution Reaction: To the solution of sodium ethanethiolate, add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.

  • Reaction Progression and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C.[1][5] Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 10% ethyl acetate in hexane). The reaction is typically complete within 3-5 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench it by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1][5]

  • Characterization: The purified product, this compound, should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A 5-Bromo-2-chloropyrimidine E Nucleophilic Substitution (50 °C, 3-5h) A->E B Ethanethiol B->E C Sodium Hydride (Base) C->E D DMF (Solvent) D->E F Quenching with Water E->F G Extraction with Ethyl Acetate F->G H Drying and Concentration G->H I Column Chromatography H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be rigorously confirmed using a suite of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the molecule. The characteristic chemical shifts and coupling constants of the pyrimidine ring protons and the ethyl group protons will confirm the successful synthesis.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the presence of the desired product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

  • Melting Point Analysis: Although the exact melting point is not documented, determining the melting range of the synthesized product is a crucial indicator of its purity. A sharp melting range suggests a high degree of purity.

Applications in Research and Development

Substituted pyrimidines, such as this compound, are valuable intermediates in the pharmaceutical and agrochemical industries.[7] The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The ethylthio group can also be modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the biological activity of the molecule.[7] These properties make this compound a versatile scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[6]

References

Spectral Characterization of 5-Bromo-2-(ethylthio)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 5-Bromo-2-(ethylthio)pyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize spectroscopic techniques for the structural elucidation and characterization of novel molecules. The guide will delve into the theoretical underpinnings and practical interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy as they apply to this specific pyrimidine derivative.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The structural characterization of such compounds is a critical step in their synthesis and development. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure, confirm identity, and assess purity. This guide will explain the expected spectral features of this compound based on established principles and data from analogous structures.

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the molecular structure of this compound.

PropertyValue
Molecular FormulaC₆H₇BrN₂S
Molecular Weight219.1 g/mol [1]
IUPAC NameThis compound

The structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position and an ethylthio group at the 2-position. The electronegativity of the nitrogen and sulfur atoms, along with the presence of the bromine atom, significantly influences the electronic environment of the molecule and, consequently, its spectral properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the electron ionization (EI) mass spectrum is expected to exhibit characteristic features that confirm its elemental composition and provide insights into its fragmentation pathways.

Expected Molecular Ion Peak: The most critical piece of information from a mass spectrum is the molecular ion peak (M⁺). Given the molecular formula C₆H₇BrN₂S, the monoisotopic mass is approximately 218.96 u. A key characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[2] This results in a distinctive isotopic pattern for the molecular ion, with two peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺. Therefore, we expect to see prominent peaks at approximately m/z 219 and 221.

Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that can aid in structural elucidation. The fragmentation of pyrimidine derivatives often begins at the substituent groups.[3][4]

  • Loss of the ethyl group: A common fragmentation pathway would involve the cleavage of the C-S bond, leading to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z 190/192.

  • Loss of ethylene: Another possibility is the loss of an ethylene molecule (CH₂=CH₂) via a rearrangement, which would also lead to a fragment at a different m/z.

  • Ring cleavage: Cleavage of the pyrimidine ring itself can also occur, though this typically requires higher energy.[3]

The mass spectrum of the closely related 5-bromo-2-(methylthio)pyrimidine shows a [M+1] peak at 205.1, which is consistent with its molecular weight of 205.08 g/mol .[5] This supports the expected ionization behavior of this class of compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum provides valuable information about the functional groups present in the molecule.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)VibrationExpected Intensity
3100-3000C-H stretching (aromatic)Medium to Weak
2980-2850C-H stretching (aliphatic -CH₂, -CH₃)Medium
1550-1600C=C and C=N stretching (pyrimidine ring)Medium to Strong
1450-1380C-H bending (aliphatic)Medium
1200-1000C-N stretchingMedium
700-500C-Br stretchingMedium to Strong
700-600C-S stretchingWeak

The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the ethyl group will appear between 2980 and 2850 cm⁻¹.[6] Aromatic and heteroaromatic ring systems like pyrimidine exhibit characteristic C=C and C=N stretching vibrations in the 1550-1600 cm⁻¹ range.[6][7] The C-Br stretching vibration typically appears in the fingerprint region, between 700 and 500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Expected Chemical Shifts and Multiplicities:

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
Pyrimidine H-4, H-6~8.5 - 8.8Singlet2H
-S-CH₂-~3.1 - 3.4Quartet2H
-CH₃~1.3 - 1.5Triplet3H
  • Pyrimidine Protons: The two protons on the pyrimidine ring (at positions 4 and 6) are in identical chemical environments and are expected to appear as a singlet in the downfield region (around 8.5-8.8 ppm). The electronegative nitrogen atoms in the ring cause a significant deshielding effect, shifting these protons downfield.[8]

  • Ethyl Group Protons: The ethyl group will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to the sulfur atom, which will shift them to around 3.1-3.4 ppm. The coupling between the methylene and methyl protons will result in the characteristic quartet and triplet pattern (n+1 rule).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected Chemical Shifts:

CarbonChemical Shift (δ, ppm)
C-2 (C-S)~170 - 175
C-4, C-6~157 - 160
C-5 (C-Br)~110 - 115
-S-CH₂-~28 - 33
-CH₃~13 - 16
  • Pyrimidine Carbons: The carbon atom attached to the sulfur (C-2) is expected to be the most downfield of the ring carbons. The C-4 and C-6 carbons will also be downfield due to the adjacent nitrogen atoms. The carbon atom bonded to the bromine (C-5) will be shifted upfield relative to the other ring carbons.

  • Ethyl Group Carbons: The chemical shifts for the ethyl group carbons are expected in the typical aliphatic region.

Experimental Protocols

To obtain the spectral data discussed above, the following general experimental protocols would be employed.

Sample Preparation

A small amount (5-10 mg) of purified this compound should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, the sample can be prepared as a KBr pellet or analyzed as a thin film. For MS, the sample is typically introduced directly into the ion source.

Instrumentation and Data Acquisition
  • NMR: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • MS: A mass spectrometer equipped with an electron ionization (EI) source would be used.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound NMR_Sample Dissolve in CDCl₃/DMSO-d₆ Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Direct Insertion Sample->MS_Sample NMR NMR Spectrometer (¹H, ¹³C) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI) MS_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for the spectral analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound through Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. The characteristic isotopic pattern in the mass spectrum, the specific vibrational frequencies in the IR spectrum, and the unique chemical shifts and coupling patterns in the NMR spectra collectively serve as a robust fingerprint for this compound. This guide provides the foundational knowledge for researchers to interpret the spectral data of this and related pyrimidine derivatives, ensuring scientific integrity and facilitating advancements in medicinal chemistry and drug development.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-(ethylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: Strategic Importance of 2-Alkylthiopyrimidines

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents.[1][2][3] The strategic functionalization of this heterocycle allows for the fine-tuning of molecular properties essential for drug efficacy. 5-Bromo-2-(ethylthio)pyrimidine is a key intermediate in this field, valued for its dual reactive sites which permit sequential and regioselective chemical modifications.[4][5] The C-2 position, activated by the two ring nitrogens, is primed for nucleophilic substitution, while the C-5 bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions.[4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its readily available precursor, 5-bromo-2-chloropyrimidine. We will delve into the underlying chemical principles, present a detailed and validated experimental protocol, and discuss critical safety considerations, offering a complete resource for scientists engaged in pharmaceutical research and development.

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 5-bromo-2-chloropyrimidine to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This transformation is not only efficient but also highly regioselective, a critical factor in multi-step synthesis.

Mechanistic Rationale

The SNAr mechanism is contingent on two primary factors: the electronic nature of the aromatic ring and the identity of the nucleophile.

  • Electrophilic Substrate: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C-2 and C-4/6 positions, making them susceptible to attack by nucleophiles.[6] The chlorine atom at the C-2 position serves as a good leaving group, facilitating the substitution.

  • Potent Nucleophile: Thiols, such as ethanethiol, are excellent nucleophiles for SNAr reactions.[7][8] Their reactivity is significantly enhanced by deprotonation with a mild base to form the corresponding thiolate anion (in this case, ethanethiolate). This anion is a more potent nucleophile, accelerating the reaction.[7]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

G cluster_0 Reaction Mechanism Reactants 5-bromo-2-chloropyrimidine + Ethanethiolate (EtS⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Addition) Product This compound + Cl⁻ Intermediate->Product Leaving Group Departure (Elimination)

Caption: The SNAr mechanism for thioether synthesis.

Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis. The procedure is designed to be self-validating, incorporating process controls and clear endpoints.

Reagent and Material Data

Proper characterization of starting materials is fundamental to reproducible synthesis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-bromo-2-chloropyrimidine32779-36-5C₄H₂BrClN₂193.43
Ethanethiol75-08-1C₂H₆S62.13
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
Product:
This compound859941-10-9C₆H₇BrN₂S219.10[9]
Step-by-Step Synthesis Workflow

This protocol is analogous to the successful synthesis of the methylthio- derivative, adapted for ethanethiol.[10][11]

1. Reaction Setup:

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet adapter.

  • Ensure all glassware is oven-dried to prevent hydrolysis of the starting material.[12]

  • Place the flask under a positive pressure of dry nitrogen or argon. An inert atmosphere is crucial to prevent the oxidation of ethanethiol.

2. Reagent Charging:

  • To the flask, add 5-bromo-2-chloropyrimidine (1.0 eq, e.g., 1.93 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (1.5 eq, 2.07 g, 15.0 mmol). The base neutralizes the HCl formed and facilitates the reaction.

  • Add anhydrous N,N-Dimethylformamide (DMF, ~20 mL). DMF is an excellent polar aprotic solvent for SNAr reactions.[8][10]

3. Nucleophile Addition:

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Working in a certified fume hood , carefully add ethanethiol (1.1 eq, 0.82 mL, 11.0 mmol) to the stirred suspension dropwise via syringe. A slight exothermic reaction may be observed.

4. Reaction Execution:

  • Heat the reaction mixture to 50 °C using an oil bath.[10]

  • Maintain stirring at this temperature for 3-5 hours.

5. In-Process Control (IPC):

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane.

  • Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot (5-bromo-2-chloropyrimidine) is no longer visible.

6. Work-up and Extraction:

  • Once the reaction is complete, cool the flask to room temperature.

  • Quench the reaction by slowly pouring the mixture into 200 mL of cold water with stirring.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.

7. Purification:

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (100-200 mesh). Elute with a gradient of 2-5% ethyl acetate in hexane to afford the pure this compound as a solid.[10][11]

G cluster_workflow Synthesis Workflow A 1. Setup Flask under N₂ B 2. Reagent Charging Substrate, Base, Solvent (DMF) A->B C 3. Nucleophile Addition Add Ethanethiol B->C D 4. Reaction Heat to 50°C, 3-5h C->D E 5. Monitoring (TLC) Check for completion D->E F 6. Quench & Extract Water quench, EtOAc extraction E->F Reaction Complete G 7. Purification Dry, concentrate, column chromatography F->G H Final Product G->H

Caption: Experimental workflow for the synthesis.

Safety and Handling: A Critical Overview

Adherence to strict safety protocols is non-negotiable. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • 5-Bromo-2-chloropyrimidine: This compound is a skin, eye, and respiratory irritant.[13][14][15] Avoid all personal contact, including inhalation of dust.[13] Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[14][15]

  • Ethanethiol: Ethanethiol is highly flammable and possesses an extremely strong, unpleasant odor. It is harmful if swallowed or inhaled. All manipulations must be conducted within a high-efficiency fume hood to prevent exposure and odor release.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Always wear appropriate gloves and handle with care.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Contaminated materials should be placed in sealed containers for disposal.[16]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[16][17] Remove contaminated clothing.[14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][16][17]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[16][17]

Conclusion

The nucleophilic aromatic substitution of 5-bromo-2-chloropyrimidine with ethanethiol is a robust and reliable method for producing this compound, a valuable intermediate for drug discovery. The keys to a successful synthesis are the use of an anhydrous, polar aprotic solvent, a mild base to generate the thiolate nucleophile, and strict adherence to an inert atmosphere. By following the detailed protocol and safety guidelines presented in this guide, researchers can confidently and safely produce this important building block for their synthetic campaigns.

References

The Synthesis of 5-Bromo-2-(ethylthio)pyrimidine: A Senior Application Scientist's In-depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its inherent electronic properties and multiple points for functionalization make it an ideal starting point for constructing complex molecules with therapeutic potential. Within this class, 5-Bromo-2-(ethylthio)pyrimidine emerges as a particularly valuable building block. The strategic placement of a bromine atom at the C5-position and an ethylthio group at the C2-position offers chemists a powerful tool for sequential, regioselective modifications.

The C5-bromo atom serves as a versatile handle for introducing molecular diversity, primarily through robust and predictable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This allows for the facile creation of carbon-carbon bonds, linking the pyrimidine core to a wide array of aryl and heteroaryl moieties. Simultaneously, the 2-ethylthio group modulates the electronic character of the ring and can itself be a site for further transformation, such as oxidation to the corresponding sulfoxide or sulfone, to fine-tune the pharmacological properties of the final compound. This dual functionality makes this compound a key intermediate in the synthesis of targeted therapies, including kinase inhibitors for oncology and antivirals. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, field-proven experimental protocols, and a comparative analysis to inform your synthetic strategy.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely adopted method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the C2-position on the pyrimidine ring, which is further activated by the presence of two ring nitrogen atoms. The reaction proceeds by displacing a suitable leaving group, typically a halide, with a sulfur nucleophile.

Mechanistic Insight: The Addition-Elimination Pathway

The SNAr reaction does not proceed via a concerted SN2-type displacement, which is sterically hindered at an sp²-hybridized carbon. Instead, it follows a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (ethanethiolate anion) on the electron-deficient C2-carbon of 5-bromo-2-chloropyrimidine. This attack temporarily disrupts the aromaticity of the pyrimidine ring.

  • Formation of the Meisenheimer Complex: This addition step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and is effectively stabilized by the electron-withdrawing nature of the ring nitrogens.

  • Elimination and Aromatization: The aromaticity of the ring is restored in the final step through the elimination of the leaving group (chloride anion), yielding the stable this compound product.

SNAr_Mechanism

Caption: Figure 1: S-N-Ar Mechanism

Experimental Protocol: Synthesis via SNAr

This protocol is adapted from a well-established procedure for the synthesis of the methylthio analogue and is expected to provide high yields for the target ethylthio compound.[4]

Reagents & Materials:

  • 5-Bromo-2-chloropyrimidine

  • Ethanethiol (Ethyl Mercaptan)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil (or an alternative base like K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-chloropyrimidine (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1-0.2 M concentration).

  • Nucleophile Preparation (if using NaH): In a separate flask, carefully suspend sodium hydride (1.1 eq) in anhydrous DMF. Cool the suspension to 0°C (ice bath) and slowly add ethanethiol (1.1 eq) dropwise. Allow the mixture to stir for 20-30 minutes at 0°C to form the sodium ethanethiolate nucleophile. Self-Validating System: The cessation of hydrogen gas evolution indicates the complete formation of the thiolate.

  • Nucleophilic Addition: Slowly add the prepared sodium ethanethiolate solution to the solution of 5-bromo-2-chloropyrimidine at room temperature.

  • Reaction Execution: Heat the reaction mixture to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of cold water or saturated NaHCO₃ solution.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure this compound.

Causality and Field-Proven Insights
  • Choice of Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. Its high dielectric constant helps to dissolve the reactants and stabilize the charged Meisenheimer complex. Critically, as an aprotic solvent, it does not form strong hydrogen bonds with the thiolate nucleophile, leaving its nucleophilicity high for a rapid reaction rate.[5][6]

  • Choice of Base: While a base like potassium carbonate can be used to generate the thiolate in situ, pre-forming the thiolate with a strong, non-nucleophilic base like sodium hydride ensures a high concentration of the active nucleophile from the outset, often leading to cleaner and faster reactions.

  • Temperature Control: The reaction is heated moderately (50-60°C) to provide sufficient activation energy for the reaction to proceed at a practical rate without promoting side reactions or decomposition of the starting materials or product.

Alternative Synthetic Strategy: Electrophilic Bromination

An alternative, two-step approach involves first synthesizing 2-(ethylthio)pyrimidine and then introducing the bromine atom at the C5-position via an electrophilic aromatic substitution reaction. This route can be advantageous if 2-(ethylthio)pyrimidine is a more readily available or cost-effective starting material.

Bromination_Workflow

Step 1 Protocol: Synthesis of 2-(ethylthio)pyrimidine

This procedure involves a nucleophilic substitution on 2-chloropyrimidine.

Methodology:

  • Setup: Dissolve 2-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Base and Nucleophile: In a separate container, prepare a solution of sodium hydroxide (1.1 eq) in water and add ethanethiol (1.1 eq) to form sodium ethanethiolate.

  • Reaction: Add the ethanethiolate solution dropwise to the 2-chloropyrimidine solution at room temperature. Stir the mixture for 12-24 hours, monitoring by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography or distillation to yield 2-(ethylthio)pyrimidine.

Step 2 Protocol: Bromination of 2-(ethylthio)pyrimidine

The C5-position of the pyrimidine ring is activated towards electrophilic attack. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation. [7][8] Methodology:

  • Setup: Dissolve 2-(ethylthio)pyrimidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) in a flask protected from light.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine.

  • Purification: Extract the product with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain this compound.

Comparative Analysis of Synthetic Routes

The choice between the direct SNAr route and the two-step bromination route depends on starting material availability, scalability, and overall process efficiency.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr) Route 2: Electrophilic Bromination
Starting Material 5-Bromo-2-chloropyrimidine2-Chloropyrimidine (or 2-(ethylthio)pyrimidine)
Key Reagents Ethanethiol, Base (e.g., NaH, K₂CO₃), DMFEthanethiol, Base, NBS (or Br₂)
Number of Steps 12
Typical Yield Good to Excellent (e.g., 75% for methylthio analogue)[4]Variable, depends on efficiency of both steps
Atom Economy HighModerate (generates succinimide byproduct)
Key Advantages Convergent, direct, high-yieldingMay use cheaper starting materials, modular
Key Disadvantages Requires potentially more expensive starting materialLonger process, requires two separate purifications

Safety and Handling: A Foundation of Trustworthiness

The protocols described involve hazardous materials that require strict adherence to safety procedures.

  • Ethanethiol (Ethyl Mercaptan): This compound is a highly flammable liquid and vapor with a strong, unpleasant odor. [9]It is harmful if swallowed or inhaled.

    • Handling: Always handle in a well-ventilated chemical fume hood. Use spark-proof tools and ground all equipment to prevent static discharge.

    • PPE: Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammables.

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and an oxidizing agent. It is a lachrymator and should be handled with care.

    • Handling: Avoid inhalation of dust and contact with skin and eyes. Weigh and handle in a fume hood. Protect from light and moisture, as it can decompose.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.

    • Handling: Handle under an inert atmosphere. Never add water directly to NaH. Quench reactions carefully and slowly, typically with a protic solvent like isopropanol or methanol at low temperatures before adding water.

By implementing these robust safety measures, the described protocols can be executed reliably and securely, forming a self-validating system of experimental integrity.

References

An In-Depth Technical Guide on the Discovery and History of Pyrimidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring system is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] This guide provides a comprehensive exploration of the discovery and historical development of pyrimidine derivatives, tracing their evolution from early sedatives to modern targeted therapies. We will delve into the scientific rationale behind key discoveries, detail seminal experimental protocols, and illuminate the structure-activity relationships that have guided the development of these vital medicines. Pyrimidine, an electron-rich aromatic heterocycle, is a critical endogenous component of the human body as a building block of DNA and RNA.[1] Its versatile structure has been a fertile ground for medicinal chemists, leading to a wide array of drugs with applications ranging from anticancer and antiviral to anti-inflammatory and antihypertensive therapies.[1][3]

The journey of pyrimidine-based drugs is a testament to the synergy of organic synthesis, pharmacology, and clinical medicine. This guide will follow a logical progression, beginning with the early serendipitous discoveries and moving through the era of rational drug design, culminating in the sophisticated targeted therapies of today. We will examine the key chemical modifications that transformed simple pyrimidine structures into potent and selective drugs, providing insights for researchers, scientists, and drug development professionals.

The Dawn of Pyrimidine-Based Therapeutics: The Barbiturates

The story of pyrimidine derivatives in medicine begins not with a targeted search for a specific therapeutic agent, but with the synthesis of barbituric acid in 1864 by the German chemist Adolf von Baeyer.[4][5][6] This was achieved by condensing urea with diethyl malonate.[6] While barbituric acid itself lacked pharmacological activity, it laid the groundwork for the development of a new class of drugs.[6]

It wasn't until 1903 that the therapeutic potential of this scaffold was realized. Emil Fischer and Joseph von Mering discovered that a derivative, barbital (diethyl-barbituric acid), was highly effective at inducing sleep in dogs.[5][6] Marketed as Veronal, it quickly became the first commercially successful barbiturate.[5][6] This discovery ushered in an era where barbiturates were the primary drugs used for sedation and hypnosis, revolutionizing the treatment of sleep and psychiatric disorders.[4][5] Over 2,500 barbiturates were synthesized in the early 20th century, with about 50 of them being used clinically.[4]

However, the widespread use of barbiturates also brought to light their significant drawbacks, including the risk of dependence and fatal overdose.[7] This led to a decline in their use by the 1960s, as safer alternatives became available.[7]

Experimental Protocol: Synthesis of Barbituric Acid (A Historical Perspective)

The original synthesis of barbituric acid by von Baeyer involved the condensation of urea and malonic acid.[8] A general representation of this reaction is as follows:

  • Reactants: Urea and a malonic acid derivative (e.g., diethyl malonate).

  • Condensing Agent: A dehydrating agent such as phosphorus oxychloride was used in early syntheses.[8]

  • Reaction: The reactants are heated in the presence of the condensing agent.

  • Cyclization: The condensation reaction leads to the formation of the six-membered pyrimidine ring of barbituric acid.

Caption: General synthesis of the barbituric acid core.

The Antimetabolite Revolution: Pyrimidines in Cancer Chemotherapy

A pivotal shift in the application of pyrimidine derivatives came with the advent of the antimetabolite theory. This theory proposed that compounds with structures similar to essential metabolites could interfere with cellular processes. This led to the development of pyrimidine antagonists as cancer chemotherapy agents.[9] These drugs act as "decoys," preventing the synthesis of pyrimidine-containing nucleotides necessary for DNA and RNA replication, thereby halting the division of rapidly proliferating cancer cells.[9]

5-Fluorouracil (5-FU): A Cornerstone of Chemotherapy

The discovery of 5-Fluorouracil (5-FU) in 1957 by Charles Heidelberger is a landmark in the history of oncology.[10][11] The rationale behind its design was the observation that tumors utilize the pyrimidine uracil more rapidly than normal tissues.[12] By introducing a fluorine atom at the 5-position of the uracil ring, Heidelberger created a molecule that acts as a potent and irreversible inhibitor of thymidylate synthase (TS).[13][14]

The mechanism of action of 5-FU is multifaceted. It is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with TS, and fluorouridine triphosphate (FUTP), which is incorporated into RNA, disrupting its function.[12][13] This dual action of inhibiting DNA synthesis and inducing RNA damage contributes to its powerful cytotoxic effects.[13]

Gemcitabine: A Deoxycytidine Analog

Another important pyrimidine antimetabolite is gemcitabine, a deoxycytidine analog.[9] It is phosphorylated within the cell to its active di- and triphosphate forms. Gemcitabine diphosphate inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis.[9] Gemcitabine triphosphate is incorporated into DNA, leading to the termination of chain elongation and inhibition of DNA synthesis.[9]

DrugMechanism of ActionPrimary Target
5-Fluorouracil Inhibits thymidylate synthase; incorporated into RNA and DNA.[12][13]Thymidylate Synthase (TS)
Gemcitabine Inhibits ribonucleotide reductase; incorporated into DNA.[9]Ribonucleotide Reductase

Pyrimidine Nucleoside Analogs: A Breakthrough in Antiviral Therapy

The structural similarity of pyrimidine derivatives to the building blocks of nucleic acids made them prime candidates for antiviral drug development. The core principle is that these analogs can be incorporated into viral DNA or RNA by viral polymerases, leading to chain termination or lethal mutagenesis, thus halting viral replication.[15][16]

Zidovudine (AZT): The First Hope Against HIV

The discovery of Zidovudine (AZT), also known as azidothymidine, as the first effective treatment for HIV/AIDS is a dramatic and crucial chapter in medicinal chemistry. Originally synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, it was shelved after showing no efficacy against cancer in mice.[17][18][19]

In the mid-1980s, with the AIDS epidemic raging, researchers desperately sought effective treatments. Scientists at Burroughs Wellcome (now part of GSK) and the National Cancer Institute revisited AZT, hypothesizing that its structure might interfere with the replication of the newly discovered human immunodeficiency virus (HIV), a retrovirus.[18][19] Their intuition proved correct. AZT was found to be a potent inhibitor of HIV's reverse transcriptase, the enzyme the virus uses to convert its RNA genome into DNA.[19] After expedited clinical trials, AZT was approved by the FDA in 1987, offering the first glimmer of hope for patients with AIDS.[18][20]

The mechanism involves the conversion of AZT to its triphosphate form within the cell, which then competes with the natural nucleotide, thymidine triphosphate, for incorporation into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the azido-sugar moiety of AZT prevents the formation of the next phosphodiester bond, leading to chain termination.

G cluster_0 Intracellular Activation cluster_1 HIV Replication AZT Zidovudine (AZT) AZT_MP AZT Monophosphate AZT->AZT_MP Cellular Kinases AZT_DP AZT Diphosphate AZT_MP->AZT_DP Cellular Kinases AZT_TP AZT Triphosphate AZT_DP->AZT_TP Cellular Kinases ReverseTranscriptase Reverse Transcriptase AZT_TP->ReverseTranscriptase Inhibition HIV_RNA HIV RNA HIV_RNA->ReverseTranscriptase Viral_DNA Viral DNA Synthesis ReverseTranscriptase->Viral_DNA

Caption: Mechanism of action of Zidovudine (AZT).

Other Notable Antiviral Pyrimidine Derivatives

The success of AZT spurred the development of a wide range of other pyrimidine nucleoside analogs for treating various viral infections. These include:

  • Lamivudine (Epivir): Used for the treatment of HIV and hepatitis B.[21]

  • Emtricitabine (Emtriva): Another key component of HIV combination therapy.[21]

  • Acyclovir (Zovirax): A guanosine analog with a similar mechanism, highly effective against herpes simplex viruses. While not a pyrimidine, its development was influenced by the success of nucleoside analogs.[21]

Modern Applications and Future Directions

The versatility of the pyrimidine scaffold continues to be exploited in modern drug discovery.[1][22] Researchers are now designing pyrimidine derivatives that target specific enzymes and receptors with high selectivity, leading to more effective and less toxic therapies.[23]

Current research focuses on several key areas:

  • Targeted Cancer Therapies: Pyrimidine derivatives are being developed as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK), which are implicated in various cancers.[1][23]

  • Anti-inflammatory Agents: Substituted pyrimidines are being investigated for their ability to modulate the activity of key inflammatory targets like cyclooxygenase-2 (COX-2).[23]

  • Neurodegenerative Diseases: There is growing interest in the potential of pyrimidine derivatives to treat central nervous system disorders.[1]

  • Infectious Diseases: The search for novel pyrimidine-based antimicrobial and antiviral agents remains an active area of research, particularly in the face of growing drug resistance.[2][15][24]

The synthetic accessibility and structural diversity of the pyrimidine core ensure its continued prominence in medicinal chemistry for years to come.[1]

Conclusion

The history of pyrimidine derivatives in medicinal chemistry is a compelling narrative of scientific innovation, from serendipitous discoveries to the pinnacle of rational drug design. The journey from the sedative effects of barbiturates to the life-saving impact of AZT and the targeted precision of modern anticancer agents highlights the remarkable versatility of this simple heterocyclic scaffold. The foundational discoveries laid by pioneers like von Baeyer, Fischer, and Heidelberger have paved the way for a vast and diverse arsenal of pyrimidine-based drugs that have had a profound impact on human health. As our understanding of molecular biology deepens, the pyrimidine nucleus will undoubtedly continue to serve as a privileged structure for the development of novel and more effective therapies for a wide range of diseases.

References

The Pyrimidine Scaffold: A Cornerstone in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1][2] The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized cancer therapy.[3] Within the vast chemical space of kinase inhibitors, the pyrimidine nucleus stands out as a "privileged scaffold."[4][5][6][7] Its inherent ability to mimic the hydrogen bonding interactions of adenine, the core of ATP, with the kinase hinge region makes it an ideal foundation for designing potent and selective inhibitors.[6][8][9] This guide provides a comprehensive technical overview of the role of the pyrimidine scaffold in kinase inhibitor design. It delves into the structural basis of its interaction with the kinase active site, analyzes structure-activity relationships (SAR) through key examples of FDA-approved drugs, and outlines standard methodologies for inhibitor evaluation.

Introduction: Kinases and the Rise of a Privileged Scaffold

The human kinome comprises over 500 protein kinases that orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[10][11] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[3][12] Consequently, targeting these enzymes with small molecule inhibitors has become a highly successful therapeutic strategy.[1][3]

The majority of kinase inhibitors are ATP-competitive, designed to occupy the pocket where ATP normally binds, thereby preventing the phosphorylation of substrate proteins.[11] This ATP-binding site is a narrow, hydrophobic cleft located between the N- and C-terminal lobes of the kinase domain.[11][13] A flexible "hinge" region connects these two lobes and forms critical hydrogen bonds with the adenine ring of ATP, anchoring it in place.[11][13][14]

Medicinal chemists quickly recognized that scaffolds capable of replicating these key hinge interactions would serve as excellent starting points for inhibitor design. The pyrimidine ring, a fundamental component of DNA and RNA, emerged as a leading candidate.[4][5][7] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors and donors, effectively mimicking the adenine core of ATP.[8][9] This inherent binding capability has earned the pyrimidine and its fused derivatives the designation of "privileged scaffolds" in drug discovery.[6][15]

The Core Interaction: Pyrimidine and the Kinase Hinge

The effectiveness of the pyrimidine scaffold is rooted in its ability to form specific, stable hydrogen bonds with the backbone of the kinase hinge region. This interaction serves as the anchor for the entire inhibitor molecule.

  • The Hinge Motif: The hinge region typically presents a conserved pattern of a hydrogen bond donor flanked by two hydrogen bond acceptors from the protein backbone.[13][14]

  • Pyrimidine's Role: A 2-aminopyrimidine or a related structure can form one to three hydrogen bonds with this motif. For instance, the N1 nitrogen of the pyrimidine can accept a hydrogen bond from a backbone amide (e.g., at the gk+3 position), while an amino group at the C2 position can donate a hydrogen bond to a backbone carbonyl (e.g., at the gk+1 position).[11][13] This bidentate interaction strongly orients the inhibitor within the active site.

This anchoring effect is crucial as it positions the rest of the inhibitor to make additional favorable contacts with other parts of the ATP pocket, such as the hydrophobic regions and the solvent-exposed front, which ultimately determines the inhibitor's potency and selectivity.[16]

Visualizing the Kinase-Inhibitor Interface

The following diagram illustrates the key sub-pockets of a typical kinase ATP-binding site that a pyrimidine-based inhibitor would occupy.

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region (Backbone H-bonds) gatekeeper Gatekeeper Residue hydrophobic_p1 Hydrophobic Pocket I solvent_front Solvent Front (Selectivity) hydrophobic_p2 Hydrophobic Pocket II (DFG-out) inhibitor Pyrimidine Inhibitor inhibitor->hinge Anchoring H-bonds inhibitor->gatekeeper Specificity inhibitor->hydrophobic_p1 Potency inhibitor->solvent_front Selectivity inhibitor->hydrophobic_p2 DFG-out Binding

Caption: Conceptual diagram of a kinase ATP-binding site.

Case Studies: FDA-Approved Pyrimidine-Based Kinase Inhibitors

The versatility and effectiveness of the pyrimidine scaffold are best demonstrated by its presence in numerous FDA-approved drugs.[2][12] These examples highlight how chemical modifications around the core pyrimidine ring lead to high-affinity and selective inhibitors for various kinase targets.

Imatinib (Gleevec®): The Paradigm of Targeted Therapy

Imatinib, a 2-phenylaminopyrimidine derivative, was a groundbreaking drug for the treatment of chronic myeloid leukemia (CML).[17][18] It selectively targets the Bcr-Abl tyrosine kinase.[16][17]

  • Binding Mode: Imatinib binds to an inactive, "DFG-out" conformation of the Abl kinase.[16][19] The pyrimidine core forms key hydrogen bonds with the hinge region (specifically with the backbone amide of Met318 and the side chain of the gatekeeper Thr315).[16] The rest of the molecule extends into an adjacent hydrophobic pocket created by the DFG flip, a mode of binding that contributes significantly to its selectivity.[19]

  • Structure-Activity Relationship (SAR): The development of Imatinib involved key modifications.[17] Adding a pyridyl group enhanced cellular activity, while the strategic placement of an amide group and a methyl group increased potency and selectivity by steering the molecule away from off-targets like PKC.[17]

Gefitinib (Iressa®) & Erlotinib (Tarceva®): Targeting EGFR

Gefitinib and Erlotinib are anilinoquinazoline-based inhibitors (a fused pyrimidine system) that selectively target the Epidermal Growth Factor Receptor (EGFR) kinase, and are used to treat non-small cell lung cancer (NSCLC).[20][21][22]

  • Binding Mode: These molecules act as reversible, ATP-competitive inhibitors.[20] The quinazoline core mimics adenine, with its N1 and N3 atoms forming hydrogen bonds with the kinase hinge.[23] This anchors the anilino- portion of the molecule, which projects into the hydrophobic region of the ATP-binding site.[22][23]

  • SAR: The specific substitutions on the aniline ring are crucial for potency and for targeting specific EGFR mutations.[20][24] Resistance can emerge through secondary mutations in the kinase domain, such as the T790M "gatekeeper" mutation, which can reduce the binding affinity of these first-generation inhibitors.[22]

Data Summary: Key Pyrimidine-Based Inhibitors
InhibitorCore ScaffoldPrimary Target(s)Disease IndicationBinding Mode
Imatinib 2-PhenylaminopyrimidineBcr-Abl, c-KIT, PDGFRCML, GISTType II (DFG-out)[16][19]
Gefitinib AnilinoquinazolineEGFRNSCLCType I (DFG-in)[20][22]
Erlotinib AnilinoquinazolineEGFRNSCLC, Pancreatic CancerType I (DFG-in)[20]
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTKB-cell cancersCovalent, Irreversible[8][15]
Tucatinib PyrimidineHER2HER2+ Breast CancerType I (DFG-in)[2]

Methodologies for Evaluating Pyrimidine-Based Inhibitors

The development of any kinase inhibitor requires robust and reliable methods to quantify its activity and selectivity. Biochemical assays are the frontline tools for this purpose.

Principles of Kinase Activity Assays

Biochemical kinase assays fall into two main categories: activity assays that measure the catalytic event, and binding assays that measure the physical interaction between the inhibitor and the kinase.[1]

  • Activity Assays: These directly or indirectly quantify the formation of the phosphorylated substrate or the consumption of ATP.[25][26]

    • Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., ³²P-γ-ATP) and measure the incorporation of the radioactive phosphate into the substrate.[1][26]

    • Luminescence-Based Assays: These are popular for high-throughput screening (HTS). Formats like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the reaction.[10][25]

    • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to detect phosphorylation.[25][27]

  • Binding Assays: These measure the ability of a compound to displace a known ligand from the kinase's ATP pocket, providing information on binding affinity (Kd).[1][26]

Visualizing the Assay Workflow

The following diagram outlines a typical workflow for a luminescence-based kinase activity assay used for inhibitor screening.

G plate 1. Assay Plate Setup (Kinase, Substrate, Buffer, Test Inhibitor) initiate 2. Initiate Reaction (Add ATP) plate->initiate incubate 3. Incubate (Allow Phosphorylation) initiate->incubate stop 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop detect 5. Detection (Add Kinase Detection Reagent, Convert ADP to ATP, Generate Light) stop->detect read 6. Read Luminescence (Luminometer) detect->read analyze 7. Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for an ADP-Glo™ kinase activity assay.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a pyrimidine-based compound against a target kinase.

Objective: To determine the potency of a test inhibitor by measuring its effect on kinase activity across a range of concentrations.

Materials:

  • Target Kinase Enzyme System (e.g., from Promega)

  • Kinase Substrate (peptide or protein)

  • Kinase Buffer (specific to the kinase)

  • ATP (ultrapure)

  • Test Inhibitor (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Titration:

    • Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:5 steps to create an 11-point concentration curve.

    • Prepare a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition/background).

  • Kinase Reaction Setup (per well):

    • Add 2.5 µL of a 2x kinase/substrate mix in kinase buffer to each well.

    • Add 0.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.

    • Allow the kinase and inhibitor to pre-incubate for 15 minutes at room temperature.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2.0 µL of 2.5x ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding dynamics.

    • Mix the plate gently and incubate for 60 minutes at room temperature. The incubation time may need optimization depending on the kinase's turnover rate.

  • Signal Generation (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and simultaneously initiates a luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data by setting the DMSO-only control as 100% activity.

    • Plot the normalized activity (%) versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrimidine scaffold has proven to be an exceptionally versatile and effective core for the design of potent and selective kinase inhibitors.[4][5] Its ability to form robust hydrogen bonding interactions with the conserved kinase hinge region provides a reliable anchor from which medicinal chemists can explore further interactions to optimize potency and selectivity.[28] From the pioneering success of Imatinib to a host of newer targeted therapies, pyrimidine-based drugs have become mainstays in the treatment of cancer and other diseases.[2][12][29]

Future challenges in the field include overcoming acquired drug resistance, designing inhibitors with greater selectivity to minimize off-target effects, and developing dual-target inhibitors.[12][22] The continued exploration of novel substitutions and fused-ring systems built upon the pyrimidine framework will undoubtedly play a central role in addressing these challenges and advancing the next generation of kinase-targeted therapeutics.[12][24]

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-(ethylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Alkynyl-2-(ethylthio)pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1] The strategic introduction of an alkynyl group at the 5-position of the pyrimidine ring can profoundly modulate a molecule's biological activity, making the Sonogashira coupling of 5-bromopyrimidine derivatives a pivotal transformation in the synthesis of novel drug candidates.[1] These resulting 5-alkynylpyrimidines are not only potent pharmacophores in their own right but also serve as versatile intermediates for more complex molecular architectures.[1]

This guide provides a comprehensive, in-depth protocol for the Sonogashira coupling of 5-Bromo-2-(ethylthio)pyrimidine with terminal alkynes. Tailored for researchers, scientists, and professionals in drug development, these notes offer a robust framework for the successful implementation of this critical reaction, underpinned by a detailed understanding of the reaction mechanism and optimization strategies.

Reaction Principle: Unraveling the Catalytic Cycles of the Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a sp²-hybridized carbon of an aryl or vinyl halide and a sp-hybridized carbon of a terminal alkyne.[2] This transformation is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst along with a mild base.[3] The reaction's broad functional group tolerance and mild conditions have cemented its role as an indispensable tool in modern organic synthesis.[2]

The mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

  • Palladium Cycle: The active palladium(0) catalyst initiates the cycle by undergoing oxidative addition with this compound to form a palladium(II)-pyrimidine complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to generate a copper(I) acetylide.

  • Transmetalation: The crucial transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the palladium(II)-pyrimidine complex. This regenerates the copper(I) catalyst.

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired 5-alkynyl-2-(ethylthio)pyrimidine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Visualizing the Sonogashira Coupling Mechanism

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Pd(II)Complex Ar-Pd(II)L₂-Br (Ar = Pyrimidine) Pd(0)L2->Pd(II)Complex Ar-Br OxAdd Oxidative Addition AlkynylPdComplex Ar-Pd(II)L₂-C≡CR Pd(II)Complex->AlkynylPdComplex Cu-C≡CR Cu(I)Br Cu(I)Br Pd(II)Complex->Cu(I)Br Regenerates Transmetalation Transmetalation Product Ar-C≡CR AlkynylPdComplex->Product RedElim Reductive Elimination Product->Pd(0)L2 CuAcetylide Cu(I)-C≡CR Cu(I)Br->CuAcetylide H-C≡CR BaseReaction Base (e.g., Et₃N)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound. Optimization may be required for specific terminal alkynes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere
Terminal Alkyne≥98%Commercially AvailableEnsure purity and dryness
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableHandle in a glovebox or under inert gas
Copper(I) Iodide (CuI)99.99%Commercially AvailableProtect from light
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableDistill from CaH₂ before use
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse from a sealed bottle
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography
HexanesACS GradeCommercially AvailableFor chromatography
BrineSaturated NaCl solutionLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Celite®Commercially AvailableFor filtration
Reaction Setup and Execution
  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and copper(I) iodide (0.1 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1 M. Subsequently, add anhydrous triethylamine (2.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For less reactive alkynes, a higher temperature (up to 80 °C) may be necessary.[4]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the organic layer and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-2-(ethylthio)pyrimidine.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, Pd(PPh₃)₄, and CuI to a Schlenk flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Anhydrous DMF and Triethylamine B->C D 4. Add Terminal Alkyne Dropwise C->D E 5. Stir at RT or Heat (40-80 °C) & Monitor by TLC/LC-MS D->E F 6. Cool and Filter through Celite® E->F G 7. Liquid-Liquid Extraction (EtOAc/Water) F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify by Flash Column Chromatography H->I Product Pure Product I->Product

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Trustworthiness: A Self-Validating System and Troubleshooting

The success of the Sonogashira coupling relies on the careful exclusion of air and moisture. The protocol is designed to be self-validating through rigorous monitoring and includes troubleshooting for common issues.

Potential Issue Possible Cause Recommended Solution
Reaction Stalls Inactive catalyst; insufficient base; impurities in reagents/solvents.Add a fresh portion of the palladium catalyst. Ensure the base and solvents are anhydrous. Purify starting materials if necessary.[1]
Low Yield Suboptimal temperature; catalyst decomposition; steric hindrance.Screen a range of temperatures (e.g., RT to 100 °C). Consider a more robust ligand for the palladium catalyst if steric hindrance is a factor.
Formation of Alkyne Homocoupling (Glaser) Product Presence of oxygen.Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents thoroughly before use.
Dehalogenation of Starting Material Base is too strong or reaction temperature is too high.Use a milder base (e.g., diisopropylethylamine) or lower the reaction temperature.[1]

Expertise and Experience: Causality Behind Experimental Choices

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for a wide range of Sonogashira couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. For more challenging substrates, other palladium sources like PdCl₂(PPh₃)₂ can be used, which are reduced in situ to the active Pd(0) species.

  • The Role of the Copper Co-catalyst: Copper(I) iodide is essential for the formation of the copper acetylide intermediate, which significantly accelerates the transmetalation step.[5] While copper-free Sonogashira protocols exist, the classic Pd/Cu system is often more efficient for aryl bromides.

  • Base Selection: An amine base like triethylamine serves a dual purpose: it neutralizes the HBr byproduct formed during the reaction and facilitates the deprotonation of the terminal alkyne to form the copper acetylide.[3] The base can also act as a solvent or co-solvent.

  • Solvent Considerations: Aprotic polar solvents like DMF are excellent choices as they effectively dissolve the reactants and catalysts.[6] The choice of solvent can influence the reaction rate and yield.[7]

  • Reactivity of the Substrate: The C-Br bond at the 5-position of the pyrimidine ring is more susceptible to oxidative addition by the palladium catalyst than a C-Cl bond would be at the 2-position, allowing for selective coupling.[4] The electron-withdrawing nature of the pyrimidine ring generally enhances the reactivity of the aryl halide in cross-coupling reactions.

References

Introduction: The Strategic Use of 5-Bromo-2-(ethylthio)pyrimidine in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Protein kinases, enzymes that regulate the majority of cellular pathways by phosphorylating specific substrates, are central to signal transduction.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical target classes in drug discovery. A significant portion of clinically successful kinase inhibitors leverages heterocyclic scaffolds that mimic the adenine ring of ATP, enabling them to compete for binding in the highly conserved ATP pocket of the kinase domain.[2][3]

Among these, the pyrimidine core has proven to be an exceptionally "privileged scaffold," forming the foundation of numerous FDA-approved drugs.[4][5] Its nitrogen atoms are perfectly positioned to form crucial hydrogen bond interactions with the "hinge region" of the kinase, a key anchoring point for ATP and competitive inhibitors alike.

This guide focuses on a particularly versatile starting material for the construction of novel kinase inhibitor libraries: 5-Bromo-2-(ethylthio)pyrimidine . This molecule is not merely a simple building block; it is a strategic platform engineered for divergent synthesis. It possesses two chemically distinct sites for functionalization: a bromine atom at the C5 position, ideal for carbon-carbon bond formation via cross-coupling, and an ethylthio group at the C2 position, which can be activated for nucleophilic substitution. This orthogonal reactivity allows for the systematic and controlled elaboration of the pyrimidine core, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties.

Here, we present a comprehensive set of application notes and detailed protocols that guide the user from initial synthetic diversification of the this compound scaffold to the biological evaluation of the resulting novel chemical entities as potential kinase inhibitors.

Section 1: The Scaffold—Chemical Strategy and Rationale

The strategic advantage of this compound lies in the differential reactivity of its two key functional groups. Understanding and exploiting this difference is fundamental to its use in library synthesis.

  • C5-Bromo Position: The carbon-bromine bond is highly susceptible to oxidative addition by a Palladium(0) catalyst. This makes it the primary site for introducing diversity via robust and well-established cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[6][7] These reactions allow for the installation of a wide array of aryl, heteroaryl, and alkyl groups, which can be used to probe interactions with the solvent-exposed regions of the kinase active site or to modulate the physicochemical properties of the molecule.

  • C2-Ethylthio Position: The ethylthio group itself is a poor leaving group. However, it can be readily oxidized to the corresponding ethylsulfone (-SO₂Et). This transformation dramatically increases the electrophilicity of the C2 carbon, turning the sulfone into an excellent leaving group for nucleophilic aromatic substitution (SⁿAr). This two-step sequence provides a reliable method for introducing various amines, which are critical for forming the hydrogen bonds with the kinase hinge region.

This built-in orthogonal reactivity allows for a logical and efficient synthetic workflow, which is visualized below.

G A This compound (Starting Material) B Step 1: C5 Diversification (e.g., Suzuki Coupling) A->B C C5-Arylated Intermediate B->C D Step 2: C2 Activation (Oxidation of Thioether) C->D E C5-Aryl-2-(ethylsulfonyl)pyrimidine D->E F Step 3: C2 Diversification (SNAr with Amines) E->F G Final Kinase Inhibitor Library (Diverse at C2 and C5) F->G G cluster_0 Initial Hit Compound cluster_1 Lead Optimization Pathways A C2: Hinge Binder C5: Solvent Front Group B Improve Potency (Modify C2-Amine) A->B C Improve Properties (ADME) (Bioisosteres at C5) A->C D Enhance Selectivity (Target DFG-out pocket via C5) A->D E Optimized Lead Candidate B->E C->E D->E

References

Application Notes & Protocols: Synthesis of 5-Arylthio Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold in Drug Discovery

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to endogenous purines.[1] This similarity allows molecules built on this framework to interact with a wide array of biological targets, particularly enzymes involved in nucleotide metabolism and cellular signaling. The introduction of an arylthio substituent at the C5 position of the pyrrole ring has proven to be a highly effective strategy for modulating the biological activity of these compounds. This modification can enhance binding affinity, alter selectivity, and improve pharmacokinetic properties. Consequently, 5-arylthio-pyrrolo[2,3-d]pyrimidines are extensively investigated as potent inhibitors of key enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and various protein kinases, showing promise as antitumor and anti-infective agents.[2][3][4][5]

This document provides a detailed guide to the primary synthetic methodologies for preparing these valuable compounds, offering both mechanistic insights and field-proven laboratory protocols for researchers in chemical biology and drug development.

Core Synthetic Strategies: A Mechanistic Overview

The formation of the C5-S bond is the crucial step in synthesizing 5-arylthio-pyrrolo[2,3-d]pyrimidines. The choice of strategy depends on the availability of starting materials, the desired scale, and the functional group tolerance of the substrates. The two most prevalent and reliable approaches are direct oxidative coupling and transition metal-catalyzed cross-coupling.

Strategy 1: Direct Oxidative C-H Thiolation

This method is arguably the most direct approach, involving the reaction of an unsubstituted pyrrolo[2,3-d]pyrimidine with an aryl thiol in the presence of an oxidizing agent, typically molecular iodine (I₂).

Causality and Mechanistic Rationale: The pyrrole ring of the 7-deazapurine scaffold is electron-rich and susceptible to electrophilic substitution, particularly at the C5 position. The reaction mechanism is believed to proceed through the formation of an electrophilic sulfur species, such as a sulfenyl iodide (Ar-S-I), upon reaction of the aryl thiol with iodine. This potent electrophile is then attacked by the nucleophilic C5 position of the pyrrole ring, followed by rearomatization to yield the 5-arylthio product and hydrogen iodide (HI). The presence of a base is sometimes required to neutralize the HI generated, driving the reaction to completion. This method is valued for its operational simplicity and use of inexpensive reagents.[2][6]

cluster_0 Overall Reaction Pyrrolo Pyrrolo[2,3-d]pyrimidine Product 5-Arylthio-pyrrolo[2,3-d]pyrimidine Pyrrolo->Product Thiol Aryl Thiol (Ar-SH) Thiol->Product Iodine Iodine (I₂) Iodine->Product Oxidant

Caption: High-level overview of the oxidative coupling reaction.

Strategy 2: Transition Metal-Catalyzed Cross-Coupling

Modern synthetic organic chemistry offers powerful tools for bond formation through cross-coupling reactions. For C-S bond formation, both palladium- and copper-catalyzed systems are highly effective. This strategy requires a pre-functionalized pyrrolo[2,3-d]pyrimidine, typically a 5-halo derivative (bromo or iodo).

Causality and Mechanistic Rationale:

  • Palladium-Catalyzed Coupling: Reactions such as the Buchwald-Hartwig amination have been adapted for C-S coupling. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the 5-halo-pyrrolo[2,3-d]pyrimidine C-X bond. The resulting Pd(II) complex then undergoes ligand exchange with the aryl thiol (often as a thiolate), followed by reductive elimination to form the desired C-S bond and regenerate the Pd(0) catalyst.[1] This method offers excellent functional group tolerance and broad substrate scope.

  • Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming C-S bonds.[7] It involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst and a base, often at elevated temperatures.[8][9] While traditional Ullmann conditions were harsh, modern protocols often use ligands to facilitate the reaction under milder conditions, making it a viable and cost-effective alternative to palladium catalysis.

cluster_pd Palladium Catalysis cluster_cu Copper Catalysis (Ullmann) Start 5-Halo-pyrrolo[2,3-d]pyrimidine (X = Br, I) Pd_Cycle Oxidative Addition -> Ligand Exchange -> Reductive Elimination Start->Pd_Cycle Cu_Cycle Coordination -> C-S Bond Formation Start->Cu_Cycle Thiol Aryl Thiol (Ar-SH) Thiol->Pd_Cycle Thiol->Cu_Cycle Pd_Cat Pd(0) Catalyst + Ligand Pd_Cat->Pd_Cycle Pd_Product C-S Coupled Product Pd_Cycle->Pd_Product Cu_Cat Cu(I) Catalyst + Base Cu_Cat->Cu_Cycle Cu_Product C-S Coupled Product Cu_Cycle->Cu_Product

Caption: Comparison of Pd- and Cu-catalyzed cross-coupling pathways.

Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to the described stoichiometry, conditions, and work-up procedures should provide a reliable route to the target compounds.

Protocol 1: Iodine-Mediated Oxidative Thiolation

This protocol is adapted from established procedures for the synthesis of 2,4-diamino-5-arylthio-pyrrolo[2,3-d]pyrimidines, which are potent DHFR inhibitors.[2][3]

Objective: To synthesize 2,4-diamino-5-(4-chlorophenylthio)-7H-pyrrolo[2,3-d]pyrimidine.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine163.171.0163 mgStarting Material
4-Chlorothiophenol144.621.1159 mgThiol Source
Iodine (I₂)253.811.2305 mgOxidizing Agent
Ethanol (EtOH)46.07-15 mLSolvent
Water (H₂O)18.02-5 mLCo-solvent
Saturated aq. Na₂S₂O₃--As neededQuenching Agent
Saturated aq. NaHCO₃--As neededNeutralizing Agent

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine (163 mg, 1.0 mmol) and 4-chlorothiophenol (159 mg, 1.1 mmol).

  • Solvent Addition: Add ethanol (15 mL) and water (5 mL) to the flask. Stir the suspension at room temperature for 10 minutes.

  • Initiation: In a separate vial, dissolve iodine (305 mg, 1.2 mmol) in 5 mL of ethanol. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up & Quenching: Cool the reaction mixture to room temperature. A precipitate may form. Slowly add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark iodine color disappears.

  • Neutralization & Isolation: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the mixture is ~7-8. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water (2 x 10 mL) and cold ethanol (1 x 10 mL). Dry the product under vacuum to yield the desired 2,4-diamino-5-(4-chlorophenylthio)-7H-pyrrolo[2,3-d]pyrimidine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Palladium-Catalyzed C-S Cross-Coupling

This protocol provides a general method for coupling 5-bromo-pyrrolo[2,3-d]pyrimidines with various aryl thiols.

Objective: To synthesize a generic 5-arylthio-pyrrolo[2,3-d]pyrimidine derivative.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
5-Bromo-pyrrolo[2,3-d]pyrimidine Derivative-1.01.0 eqStarting Material
Aryl Thiol-1.21.2 eqCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.0218 mg (2 mol%)Palladium Pre-catalyst
Xantphos578.680.0423 mg (4 mol%)Ligand
Cesium Carbonate (Cs₂CO₃)325.822.0652 mgBase
1,4-Dioxane (anhydrous)88.11-10 mLSolvent

Step-by-Step Methodology:

node_prep node_prep node_reaction node_reaction node_workup node_workup node_purify node_purify prep 1. Flask Preparation (Inert Atmosphere) add_solids 2. Add Solids (Halo-pyrimidine, Thiol, Base, Ligand, Pd Catalyst) prep->add_solids add_solvent 3. Add Anhydrous Dioxane add_solids->add_solvent degas 4. Degas Mixture (e.g., N₂ bubbling for 15 min) add_solvent->degas heat 5. Heat Reaction (90-110 °C, 8-16 h) degas->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to Room Temperature monitor->cool filter 8. Filter & Concentrate (Filter through Celite, remove solvent) cool->filter extract 9. Aqueous Work-up (e.g., EtOAc/Water) filter->extract purify 10. Purify (Silica Gel Chromatography) extract->purify char 11. Characterize (NMR, MS) purify->char

Caption: Experimental workflow for Pd-catalyzed C-S cross-coupling.

  • Inert Atmosphere Setup: Add a magnetic stir bar to an oven-dried Schlenk flask. Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the 5-bromo-pyrrolo[2,3-d]pyrimidine derivative (1.0 mmol), aryl thiol (1.2 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), Xantphos (23 mg, 0.04 mmol), and Pd₂(dba)₃ (18 mg, 0.02 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Degassing: Bubble the inert gas through the stirred suspension for 15 minutes to ensure the removal of dissolved oxygen.

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 100 °C for 8-16 hours. The reaction should become a homogeneous dark solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting halide.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylthio-pyrrolo[2,3-d]pyrimidine.

Application Notes & Field Insights

  • Choice of Halide: For cross-coupling reactions, 5-iodo-pyrrolo[2,3-d]pyrimidines are generally more reactive than their 5-bromo counterparts, often allowing for lower catalyst loadings or milder reaction temperatures. However, 5-bromo derivatives are typically more stable and less expensive.

  • Thiol Stability: Aryl thiols are prone to air oxidation to form disulfides. It is crucial to use fresh or properly stored thiols and to degas the reaction mixture thoroughly, especially for the sensitive palladium-catalyzed reactions.

  • Base Selection: In Pd-catalyzed couplings, Cs₂CO₃ is a highly effective base due to its high solubility in organic solvents. Other bases like K₂CO₃ or K₃PO₄ can also be used, but may require optimization.

  • Troubleshooting Oxidative Coupling: If the oxidative iodine-mediated reaction is sluggish, the addition of a non-nucleophilic base like pyridine can sometimes accelerate the reaction by scavenging the HI byproduct. However, this may also lead to side reactions.

  • Purification: The final products often have moderate polarity. Silica gel chromatography is the most common purification method. Eluent systems typically consist of hexanes/ethyl acetate or dichloromethane/methanol mixtures.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-(ethylthio)pyrimidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 5-Bromo-2-(ethylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its purification via column chromatography, while routine, can present specific challenges due to its chemical properties. This guide offers practical, experience-driven advice to overcome these hurdles and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the column chromatography of this compound?

A1: The ideal starting point for developing a purification method is to first perform Thin-Layer Chromatography (TLC) to screen various solvent systems.[1] Given the structure of this compound, which possesses moderate polarity, a normal-phase silica gel TLC plate is recommended.[1]

A good initial mobile phase to evaluate is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate. Start with a ratio of approximately 9:1 (Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate to achieve an optimal Rf value, which is typically in the range of 0.2 to 0.4 for the target compound.[1] Dichloromethane can also be used as a less polar alternative to ethyl acetate in combination with hexane.[2]

Q2: My compound is streaking or tailing on the TLC plate and the column. What is causing this and how can I resolve it?

A2: Streaking or tailing of pyrimidine derivatives on silica gel is often due to strong interactions with the acidic silanol groups on the stationary phase.[1] The lone pairs on the nitrogen atoms of the pyrimidine ring can interact with these acidic sites, leading to poor peak shape.

To mitigate this, you can add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-1%.[1] The TEA will compete with your compound for the acidic sites on the silica gel, resulting in a more symmetrical peak shape.

Q3: The separation between my desired product and a closely eluting impurity is poor. How can I improve the resolution?

A3: Poor resolution between compounds with similar polarities is a common challenge in column chromatography.[3] Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: Fine-tune the solvent ratio. Small changes in the mobile phase composition can have a significant impact on selectivity. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, which may offer different selectivity.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective for separating compounds with a wide range of polarities.[1] Start with a less polar mobile phase and gradually increase its polarity during the separation. This will help to sharpen the peaks and improve resolution.[1]

  • Column Dimensions: A longer and narrower column generally provides better resolution than a short and wide one.[3]

  • Proper Column Packing: Ensure your column is packed uniformly to prevent channeling, which can lead to poor separation.[3]

Q4: My compound seems to be decomposing on the silica gel column. What can I do?

A4: While this compound is generally stable, some sensitive compounds can degrade on acidic silica gel.[4] To check for stability, you can perform a simple 2D TLC experiment. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition.[4]

If decomposition is confirmed, consider the following:

  • Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This will neutralize the acidic sites.[4]

  • Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[4]

Q5: How should I load my crude sample onto the column for the best results?

A5: Proper sample loading is crucial for achieving good separation. There are two primary methods:

  • Wet Loading: Dissolve the crude sample in a minimum amount of the initial mobile phase.[1] Carefully add this solution to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your sample is not very soluble in the initial mobile phase, dry loading is the preferred method.[3] Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.[3] This powder can then be carefully added to the top of the packed column.[3] Dry loading often leads to sharper bands and better separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product elutes too quickly (High Rf) Mobile phase is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).[1]
Product does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Cracked or channeled column bed Improper packing of the column.Repack the column, ensuring the silica gel slurry is homogeneous and allowed to settle evenly.
Low recovery of the product - Compound is still on the column. - Compound is unstable on silica. - Fractions are too dilute to detect the product.- Flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane). - Check for stability using 2D TLC and consider alternative stationary phases.[4] - Concentrate the fractions and re-analyze by TLC.[4]
Co-elution of impurities - Inappropriate solvent system. - Column is overloaded.- Re-optimize the mobile phase using TLC. - Reduce the amount of crude material loaded onto the column.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general framework. The specific solvent system and gradient should be optimized based on TLC analysis of your crude material.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size for the amount of sample. A general rule of thumb is to use 20-50 times the weight of the crude material as the weight of the silica gel.[5]

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.[3]

  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

2. Sample Loading:

  • Choose either wet or dry loading as described in Q5. For dry loading, ensure the silica with the adsorbed sample is added carefully to the top of the column.[3]

3. Elution:

  • Begin elution with the initial, low-polarity mobile phase.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by adding a more polar solvent. The exact gradient will depend on the TLC analysis.[1]

  • Maintain a constant flow rate. For flash chromatography, positive pressure is applied.[6]

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume in test tubes.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Visualization of Troubleshooting Workflow

Below is a diagram illustrating a typical troubleshooting workflow for the column chromatography purification.

TroubleshootingWorkflow start Start Purification tlc Run TLC to Determine Initial Conditions start->tlc pack_column Pack Column tlc->pack_column load_sample Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions issue Problem Encountered? analyze_fractions->issue streaking Streaking/Tailing? issue->streaking Yes combine_pure Combine Pure Fractions issue->combine_pure No add_base Add Basic Modifier (e.g., 0.5% TEA) to Eluent streaking->add_base Yes poor_resolution Poor Resolution? streaking->poor_resolution No add_base->run_column optimize_eluent Optimize Eluent System or Use Gradient poor_resolution->optimize_eluent Yes no_elution Compound Not Eluting? poor_resolution->no_elution No optimize_eluent->run_column increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes decomposition Decomposition? no_elution->decomposition No increase_polarity->run_column deactivate_silica Use Deactivated Silica or Alumina decomposition->deactivate_silica Yes decomposition->combine_pure No deactivate_silica->pack_column evaporate Evaporate Solvent combine_pure->evaporate end_product Pure Product evaporate->end_product

References

Technical Support Center: Chemoselective Cross-Coupling of Bromochloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of chemoselective cross-coupling reactions involving bromochloropyrimidine substrates. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. As researchers and drug development professionals, achieving precise control over which halogen participates in the reaction is paramount for synthetic efficiency and purity. Here, we dissect the underlying principles of selectivity and offer field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs): The Fundamentals of Selectivity

Q1: Why is C-Br bond activation typically favored over C-Cl bond activation in palladium-catalyzed cross-coupling?

A1: The preferential reactivity stems from fundamental differences in bond dissociation energies (BDE) and the mechanics of oxidative addition to the palladium(0) catalyst. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This makes the C-Br bond more susceptible to undergo the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] Under milder conditions, the palladium catalyst can selectively insert into the C-Br bond, leaving the more robust C-Cl bond intact for subsequent transformations.[1][2]

Q2: What are the key factors that control chemoselectivity in these reactions?

A2: Chemoselectivity is a delicate balance of several interconnected parameters:

  • Catalyst System: The choice of palladium source and, critically, the ancillary ligand, dictates the steric and electronic environment at the metal center.

  • Reaction Temperature: Lower temperatures generally favor selectivity for the more reactive C-Br bond.

  • Substrate Electronics: The electronic nature of the pyrimidine ring, influenced by other substituents, can modulate the reactivity of each halogenated position.

  • Choice of Base and Solvent: These components can influence catalyst stability, solubility, and the rate of various steps in the catalytic cycle.

Q3: Can the "conventional" selectivity be inverted to favor C-Cl coupling first?

A3: While challenging, inverting selectivity is possible under specific circumstances. For certain substrates, particularly 2,4-dihalopyrimidines, specialized catalyst systems employing bulky N-heterocyclic carbene (NHC) ligands have shown unique efficacy in promoting C-2 (C-Cl) selective coupling with thiols.[3][4] This atypical reactivity often arises from altering the mechanism of oxidative addition or by mitigating competing side reactions like nucleophilic aromatic substitution (SNAr) which typically favors the C-4 position.[3][4][5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable steps.

Q4: I am observing significant formation of the di-coupled product. How can I improve mono-selectivity at the C-Br position?

A4: The formation of di-substituted product indicates that the reaction conditions are too harsh, leading to the subsequent coupling at the less reactive C-Cl position.

Causality: High temperatures, prolonged reaction times, or a highly active catalyst can overcome the activation barrier for C-Cl bond cleavage after the initial C-Br coupling has occurred.

Troubleshooting Steps:

  • Reduce Reaction Temperature: This is the most critical parameter. Lowering the temperature will decrease the kinetic energy of the system, favoring the pathway with the lower activation energy (C-Br oxidative addition).

  • Limit Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your coupling partner (e.g., boronic acid).[6] Using a large excess can drive the reaction towards di-substitution.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the mono-coupled product.[1][6] Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Re-evaluate Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can improve selectivity by slowing down the overall reaction rate.

Q5: My reaction is sluggish or shows no conversion, even at the C-Br position. What should I investigate?

A5: Lack of reactivity points to issues with catalyst activation or stability. The nitrogen atoms in the pyrimidine ring can act as coordinating ligands, potentially inhibiting the palladium catalyst.[7]

Causality: The lone pairs on the pyrimidine nitrogens can bind to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.[7]

Troubleshooting Steps:

  • Ligand Selection is Key: Switch to electron-rich and sterically hindered phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are designed to promote oxidative addition for electron-deficient heteroaryl halides and are less susceptible to inhibition.[7]

  • Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[2] Ensure your flask, reagents, and solvents are rigorously degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[1][6]

  • Check Your Base: The choice of base is crucial. For Suzuki reactions, ensure your base (e.g., K₂CO₃, K₃PO₄) is finely powdered and anhydrous, unless water is an intended part of the solvent system.[6][8]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure a consistent generation of the active Pd(0) species.

Q6: I am seeing significant amounts of dehalogenation (hydrodehalogenation) byproduct. What causes this and how can I prevent it?

A6: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction that competes with the desired cross-coupling.

Causality: This side reaction can be promoted by certain solvents or bases that can act as hydride donors.[2][9] It can also occur via a competing pathway where an intermediate undergoes β-hydride elimination.[9]

Troubleshooting Steps:

  • Solvent Choice: Avoid using alcohols as the primary solvent if dehalogenation is a significant issue.

  • Base Selection: Some bases are more prone to promoting this side reaction. If using a carbonate or phosphate base, ensure it is of high purity.

  • Reagent Purity: Ensure all reagents are anhydrous, as water can sometimes be a proton source for this pathway (unless it's a defined component of the solvent system, e.g., Dioxane/H₂O).[2]

Data & Protocols

Comparative Performance of Catalyst Systems

The selection of the catalyst and ligand is arguably the most critical factor in controlling selectivity. The table below summarizes general trends for different coupling reactions.

Cross-Coupling TypeSubstrate ExampleTypical "Go-To" Catalyst/Ligand System for C-Br SelectivityKey Considerations
Suzuki-Miyaura 5-Bromo-2-chloropyrimidinePd(PPh₃)₄ or Pd(OAc)₂ / SPhosPPh₃-based systems often work well under mild conditions. For more challenging substrates, Buchwald ligands (like SPhos) are superior.[6][7]
Buchwald-Hartwig 5-Bromo-2-chloropyrimidinePd₂(dba)₃ / BINAP or XantphosLigand choice is critical to balance C-N bond formation with catalyst stability.[6]
Sonogashira 5-Bromo-2-chloropyrimidinePd(PPh₃)₄ / CuIRequires a copper(I) co-catalyst. The amine base often serves as the solvent as well.[6]
General Protocol for Selective Suzuki-Miyaura Coupling at C-Br

This protocol is a starting point and should be optimized for your specific substrate and coupling partner.

  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromochloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Note the consumption of starting material and the appearance of both mono- and di-coupled products.[1]

  • Workup: Upon completion (ideally, full consumption of starting material with minimal di-coupled product), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][10]

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow

A logical approach is essential when troubleshooting. The following diagram outlines a decision-making process for optimizing selectivity.

Troubleshooting_Workflow cluster_start Initial Observation cluster_path1 Troubleshooting Di-Coupling cluster_path2 Troubleshooting No Reaction Start Low Selectivity (Di-coupling or No Reaction) DiCoupling Issue: Significant Di-Coupling Start->DiCoupling High Conversion NoReaction Issue: No/Low Conversion Start->NoReaction Low Conversion Temp Lower Temperature? DiCoupling->Temp Stoich Check Stoichiometry (1.1-1.2 eq.)? Temp->Stoich Time Reduce Reaction Time? Stoich->Time Result1 Selectivity Improved Time->Result1 Ligand Use Bulky, e- Rich Ligand (e.g., SPhos)? NoReaction->Ligand Inert System Fully Inert? (Degas!) Ligand->Inert Base Base Quality/Choice OK? Inert->Base Result2 Reactivity Improved Base->Result2 Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Selective C-Br Cleavage) Substrate Br-Py-Cl Substrate->OA_Complex Transmetalation Transmetalation (with R-B(OH)₂) OA_Complex->Transmetalation RE_Complex Pd(II) Complex Transmetalation->RE_Complex RE_Complex->Pd0 Reductive Elimination Product R-Py-Cl RE_Complex->Product

References

side product formation in the synthesis of 5-Bromo-2-(ethylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(ethylthio)pyrimidine (CAS: 859941-10-9)[1][2][3]. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during its synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and generally high-yielding method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable 5-bromopyrimidine precursor, typically 5-Bromo-2-chloropyrimidine , with an ethylthiolate source. The reaction is favored due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms, making the C2 position susceptible to nucleophilic attack.

A typical procedure involves treating 5-Bromo-2-chloropyrimidine with either ethanethiol (EtSH) in the presence of a base (e.g., K₂CO₃, NaH, or an organic base) or with a pre-formed salt like sodium ethanethiolate (NaSEt). Dimethylformamide (DMF) is a common solvent for this transformation.[4]

Q2: What are the most common impurities I should be looking for, and how can I detect them?

Vigilance in identifying impurities is key to a successful synthesis. The most common side products depend on your chosen synthetic route, but they generally fall into a few categories. A multi-faceted analytical approach is recommended for detection.

Impurity/Side ProductPotential CauseRecommended Detection Method(s)
Unreacted Starting Material Incomplete reaction, insufficient reagent, low temperature.TLC, LC-MS, GC-MS, ¹H NMR
5-Bromo-2-hydroxypyrimidine Presence of water in reagents or solvent, hydrolysis during workup.LC-MS (identifiable mass), ¹H NMR (loss of ethyl signal)
**Diethyl Disulfide ((EtS)₂) **Oxidation of ethanethiol or ethanethiolate by atmospheric oxygen.GC-MS, ¹H NMR (characteristic triplet/quartet)
5-Bromo-2-(ethylsulfinyl)pyrimidine Oxidation of the product's thioether group during reaction or workup.LC-MS (Mass = M+16), ¹³C NMR (downfield shift of C2)
Di-substituted Pyrimidine (Less common) Reaction at another position, requires harsh conditions.LC-MS (unexpected mass), NMR
Debrominated Product Reductive side reactions, presence of certain catalysts or impurities.LC-MS (Mass = M-79/81), ¹H NMR (new aromatic proton)
Q3: How can I effectively monitor the reaction to minimize side product formation?

Active monitoring is crucial. For the SNAr synthesis of this compound, Thin Layer Chromatography (TLC) is an excellent, rapid technique.

  • Procedure: Co-spot your reaction mixture with your starting material (5-Bromo-2-chloropyrimidine) on a silica gel plate.

  • Eluent System: A non-polar system like 5-10% ethyl acetate in hexane is often effective.[4]

  • Interpretation: The product, this compound, is generally less polar than hydrolyzed impurities but may have a similar polarity to the starting material. Disappearance of the starting material spot is the primary indicator of completion. Staining with potassium permanganate can help visualize non-UV active impurities like diethyl disulfide.

For more precise tracking, especially during optimization, LC-MS is invaluable for simultaneously monitoring the consumption of reactants and the emergence of both the desired product and any side products.

Part 2: Troubleshooting Guide for Specific Side Products

This section addresses specific impurities in a problem-and-solution format, providing mechanistic insights and actionable protocols.

Problem 1: My final product is contaminated with unreacted 5-Bromo-2-chloropyrimidine.
  • Likely Cause: This is the most straightforward issue and typically points to an incomplete reaction. The causes can be stoichiometric, kinetic, or related to reagent purity.

    • Insufficient Nucleophile: The ethanethiolate may have been used in a sub-stoichiometric amount or may have degraded due to oxidation.

    • Low Reaction Temperature: The activation energy for the SNAr reaction was not met, leading to a sluggish conversion rate.

    • Short Reaction Time: The reaction was quenched before reaching completion.

  • Mechanistic Insight: The SNAr reaction proceeds through a Meisenheimer complex intermediate. If the concentration of the nucleophile is too low or the energy of the system is insufficient, the rate of formation and subsequent progression of this intermediate to the final product will be slow.

  • Troubleshooting & Mitigation:

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the ethanethiolate source to drive the reaction to completion.

    • Temperature Control: For reactions with ethanethiol and a base like K₂CO₃ in DMF, gentle heating to 50-60 °C can significantly increase the reaction rate.[4]

    • Time: Monitor the reaction by TLC until the starting material spot is no longer visible before initiating workup.

    • Purification: If contamination is minor, it can typically be removed by silica gel column chromatography, as the starting material and product often have separable Rf values.

Problem 2: I'm observing a significant peak in my LC-MS corresponding to 5-Bromo-2-hydroxypyrimidine (M-EtS+OH).
  • Likely Cause: Presence of water. The chloride at the C2 position is labile and susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures.

    • Wet Solvents/Reagents: Using non-anhydrous solvents (e.g., DMF) or reagents.

    • Hygroscopic Base: Using a hygroscopic base (e.g., anhydrous K₂CO₃) that has absorbed atmospheric moisture.

    • Aqueous Workup: Premature or overly basic aqueous workup can hydrolyze any remaining starting material.

  • Mechanistic Insight: Water acts as a competing nucleophile, attacking the electrophilic C2 position of 5-Bromo-2-chloropyrimidine. While a weaker nucleophile than thiolate, its high concentration (if present) can lead to significant side product formation. The resulting 5-bromo-2-hydroxypyrimidine exists in equilibrium with its tautomer, 5-bromo-pyrimidin-2(1H)-one.

  • Troubleshooting & Mitigation:

    • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry glassware thoroughly in an oven before use.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

    • Reagent Handling: Use freshly opened or properly stored bases. If using sodium hydride (NaH) to generate the thiolate in situ, be aware that it reacts violently with water.

    • Workup Strategy: Quench the reaction by pouring it into cold water or an ice-water mixture rather than adding water directly to the warm reaction flask. This minimizes the time the unreacted starting material is exposed to water at high temperatures.[5]

Diagram: Synthetic Pathway and Key Side Reaction

G cluster_main Main Synthetic Pathway (SNAr) cluster_side Hydrolysis Side Reaction SM 5-Bromo-2-chloropyrimidine Prod This compound SM->Prod + NaSEt or (EtSH + Base) In DMF, ~50°C SP 5-Bromo-2-hydroxypyrimidine SM->SP + H₂O (Contaminant) Competing Nucleophile

Caption: Primary SNAr synthesis route and competing hydrolysis side reaction.

Problem 3: My product appears to be oxidized, showing masses of M+16 or M+32.
  • Likely Cause: The thioether moiety in the final product is susceptible to oxidation, forming the corresponding sulfoxide (M+16) and sulfone (M+32).

    • Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can cause slow oxidation.

    • Oxidizing Agents: Contamination with oxidizing agents or use of certain reagents during workup (e.g., some grades of hydrogen peroxide for quenching) can lead to this side product. The thioether functionalization can be intentionally oxidized to a sulfone or sulfoxide derivative.[6]

  • Mechanistic Insight: The sulfur atom in the thioether has lone pairs of electrons that can be attacked by electrophilic oxygen species. This two-step oxidation first yields the sulfoxide and then the sulfone.

  • Troubleshooting & Mitigation:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.

    • Degas Solvents: For highly sensitive reactions, degassing the solvent by sparging with an inert gas can be beneficial.

    • Careful Workup: Avoid using any oxidizing agents during the workup. If an oxidative quench is necessary for another reason, the temperature should be kept low.

    • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature to prevent slow oxidation over time.

Part 3: Recommended Experimental Protocol & Workflow

This section provides a reliable, step-by-step protocol for the synthesis and purification of this compound, designed to minimize side product formation.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established procedures for similar thioether formations on pyrimidine rings.[4]

  • Materials & Reagents:

    • 5-Bromo-2-chloropyrimidine (1.0 eq)

    • Ethanethiol (1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-Bromo-2-chloropyrimidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 5-10 mL of DMF per gram of chloropyrimidine).

    • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add ethanethiol (1.2 eq) dropwise via syringe. Caution: Ethanethiol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50 °C with continuous stirring.

    • Monitoring: Monitor the reaction progress by TLC (e.g., 10% EtOAc/Hexane) every hour. The reaction is typically complete within 3-5 hours.

    • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water (approx. 10x the volume of DMF used).

    • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography.

    • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective for separating the product from non-polar impurities like diethyl disulfide and any remaining starting material.[4]

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the Technical Support Center for the functionalizing of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the synthesis and modification of pyrimidine derivatives. The inherent electronic properties of the pyrimidine ring, specifically its electron-deficient nature, often present unique hurdles in achieving desired chemical transformations.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to empower you to optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with pyrimidine functionalization.

Q1: Why are my cross-coupling reactions with pyrimidine substrates (e.g., Suzuki, Buchwald-Hartwig) consistently giving low yields?

A: Low yields in cross-coupling reactions involving pyrimidines are a frequent challenge.[1] The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or the quality of your reagents. The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can complicate these reactions by coordinating with and poisoning the metal catalyst.[1][3] A systematic evaluation of your catalyst system, base, solvent, and temperature is the most effective troubleshooting approach.[1][4]

Q2: How can I control regioselectivity when functionalizing dihalopyrimidines?

A: Controlling regioselectivity, particularly with substrates like 2,4-dichloropyrimidine, is a common challenge. The inherent electronic properties of the pyrimidine ring generally favor substitution at the C4 position over the C2 and C5 positions in both nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions.[1][5] This preference is due to the favored oxidative addition of palladium into the C4-halogen bond.[5] However, this selectivity can be influenced by steric hindrance from adjacent substituents and the specific reaction conditions employed.[5][6]

Q3: What are the most common side reactions in pyrimidine functionalization and how can I minimize them?

A: Common side reactions include:

  • Protodeboronation of boronic acids in Suzuki couplings, especially at high temperatures.[4] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters can mitigate this.[1]

  • Dehalogenation , which can be minimized by using a milder base or a different ligand.[1]

  • Homocoupling of boronic acids can be reduced by ensuring efficient oxidative addition and transmetalation, often by using a slight excess of the aryl halide.[4]

  • In lithiation reactions, side reactions can occur, and the choice of quenching electrophile is critical.[7][8]

Q4: Can microwave irradiation improve my pyrimidine functionalization reactions?

A: Yes, microwave-assisted procedures can be highly effective for pyrimidine functionalization. They often lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[4][5][9][10]

Q5: What are the key challenges in purifying polar pyrimidine derivatives?

A: The primary challenges in purifying polar pyrimidine derivatives stem from their high polarity. This can lead to issues such as poor retention in reverse-phase chromatography, peak tailing in HPLC, and difficulty in crystallization due to high solubility in polar solvents.[11] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable for these compounds.[11]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Guide 1: Low or No Yield in Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Low yields in cross-coupling reactions are a common frustration. The following workflow and detailed explanations will help you diagnose and solve the issue.

Troubleshooting Workflow: Low-Yield Pyrimidine Cross-Coupling

G start Low or No Yield catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions Catalyst appears optimal sub_catalyst1 Inactive Pd source? Use fresh precatalyst. catalyst->sub_catalyst1 sub_catalyst2 Inappropriate ligand? Screen bulky, electron-rich phosphine or NHC ligands. catalyst->sub_catalyst2 reagents 3. Assess Reagent Quality conditions->reagents Conditions optimized sub_conditions1 Suboptimal Base? Screen K₂CO₃, K₃PO₄, Cs₂CO₃. conditions->sub_conditions1 sub_conditions2 Incorrect Solvent? Ensure anhydrous, deoxygenated solvent (Toluene, Dioxane, THF). conditions->sub_conditions2 sub_conditions3 Temperature too high/low? Adjust temperature. Lower if catalyst decomposition is observed. conditions->sub_conditions3 side_reactions 4. Investigate Side Reactions reagents->side_reactions Reagents are high quality sub_reagents1 Impure starting materials? Purify by recrystallization/chromatography. reagents->sub_reagents1 sub_reagents2 Boronic acid decomposition? Use fresh boronic acid or a more stable pinacol ester. reagents->sub_reagents2 end Improved Yield side_reactions->end Side reactions minimized sub_side1 Dehalogenation? Use milder base or different ligand. side_reactions->sub_side1 sub_side2 Alkyne homocoupling (Sonogashira)? Reduce Cu(I) loading or use a copper-free protocol. side_reactions->sub_side2

Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.

Detailed Solutions:

1. Catalyst System Evaluation The choice of catalyst and ligand is paramount for the successful functionalization of electron-deficient pyrimidines.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and the formation of inactive species.[1][3]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) or N-heterocyclic carbene (NHC) ligands.[1][9] These ligands can promote the desired catalytic cycle and prevent catalyst inhibition.

  • Inactive Palladium Source: The quality of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is crucial.

    • Solution: Use a fresh source of palladium or consider using a pre-formed palladium-ligand complex (precatalyst) to ensure consistent activation.[9][12]

2. Reaction Condition Optimization A systematic screening of reaction parameters is often necessary to find the optimal conditions for your specific substrates.[4]

ParameterRecommended Starting Points & Optimization StrategyRationale
Base Screen a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ for Suzuki couplings. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu are often effective.[1][9]The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.
Solvent Anhydrous, deoxygenated solvents are essential. Toluene, 1,4-dioxane, and THF are common choices.[1][9] For Suzuki couplings, the addition of water can sometimes be beneficial.[5][13]Water can deactivate the catalyst in some cross-coupling reactions, while in others it can aid in the dissolution of the base and facilitate the transmetalation step.[5][9]
Temperature Many cross-coupling reactions require elevated temperatures (80-110 °C).[9] However, if catalyst decomposition is suspected, lowering the temperature may be necessary.[1] Microwave irradiation can also be a powerful tool to accelerate reactions.[5][10]Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and side reactions.

3. Reagent Quality Assessment

  • Impure Starting Materials: The purity of your halopyrimidine and coupling partner is critical.

    • Solution: Purify starting materials by recrystallization or chromatography if necessary.[1]

  • Boronic Acid Instability: Boronic acids are susceptible to decomposition, particularly protodeboronation.[4]

    • Solution: Use fresh boronic acid or consider more stable derivatives such as pinacol esters or MIDA boronates.[1][3]

Guide 2: Challenges in C-H Functionalization of Pyrimidines

Direct C-H functionalization is an atom-economical approach for modifying pyrimidines, but it comes with its own set of challenges, primarily related to reactivity and regioselectivity.[2][14][15]

Common Issues and Solutions:
  • Low Reactivity: The electron-deficient nature of the pyrimidine ring can make C-H activation difficult.[2]

    • Solution:

      • Use of Directing Groups: Employing a directing group can facilitate the C-H activation at a specific position by coordinating to the metal catalyst.[14]

      • Harsh Reaction Conditions: Some C-H functionalization reactions require high temperatures or strong oxidants.[2][16]

      • Photoredox Catalysis: This approach can enable C-H functionalization under milder conditions.[17][18][19]

  • Poor Regioselectivity: Controlling the site of functionalization can be challenging.

    • Solution:

      • Inherent Electronic Bias: The electronic properties of the pyrimidine ring generally favor functionalization at the C2, C4, or C6 positions.[20]

      • Steric Control: The presence of substituents can sterically hinder certain positions, directing functionalization to less hindered sites.[5]

      • Ligand Effects: The choice of ligand in metal-catalyzed C-H functionalization can significantly influence regioselectivity.[21]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Pyrimidine Derivative

This protocol is a general starting point and may require optimization for specific substrates.

  • To a reaction vessel, add the pyrimidine substrate (1.0 equiv.), the aryl halide (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), and a suitable ligand (e.g., a phosphine or pyridine-based ligand, 10-20 mol%).[16][22]

  • Add a base (e.g., K₂CO₃ or CsF, 2.0 equiv.) and a solvent (e.g., DMF or DMA).[16]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to 100-140 °C and monitor its progress by TLC or LC-MS.[16]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 3: Lithiation of Pyrimidines and Subsequent Functionalization

Directed ortho-metalation (DoM) using organolithium reagents is a powerful tool for the regioselective functionalization of pyrimidines.[7][8]

Key Considerations and Troubleshooting:
  • Choice of Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are typically used.[8]

  • Temperature Control: These reactions are usually performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.[8]

  • Additive Effects: The addition of coordinating agents like bis(2-dimethylaminoethyl)ether can improve the yield of subsequent reactions with electrophiles.[8]

  • Quenching: The choice of electrophile for quenching the lithiated intermediate is crucial for the desired transformation.

General Workflow for Pyrimidine Lithiation

Caption: General experimental workflow for the lithiation and functionalization of pyrimidines.

References

Technical Support Center: Synthesis of Multi-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Multi-Substituted Pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the lab. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of multi-substituted pyrimidines, offering step-by-step solutions and the rationale behind them.

Issue 1: Low Yield in the Final Cyclization Step

Q: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials or intermediates. What are the likely causes and how can I improve the yield?

A: Low conversion in the cyclization step is a frequent challenge and can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]

Troubleshooting Steps:

  • Catalyst Activity and Choice:

    • Expertise & Experience: The choice and activity of the catalyst are paramount. For acid-catalyzed reactions like the Biginelli or Pinner synthesis, ensure your catalyst is active.[2] Reusable catalysts may require regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[2] In some cases, a Lewis acid might offer better yields and fewer side products.

    • Causality: The catalyst's role is to activate the carbonyl group, making it more susceptible to nucleophilic attack by the amidine or urea derivative. An inactive or inappropriate catalyst will fail to do this effectively, leading to low conversion.

  • Reaction Time and Temperature:

    • Expertise & Experience: These reactions may require longer durations or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

    • Causality: Insufficient time or temperature may not provide the necessary activation energy for the cyclization and subsequent dehydration steps. Conversely, excessive heat can lead to the decomposition of starting materials or products, or favor side reactions.[1]

  • Solvent Selection:

    • Expertise & Experience: The solvent can significantly impact reactant solubility and the reaction rate. While ethanol is commonly used, exploring other solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.

    • Causality: A solvent that ensures all reactants are in the solution phase will increase the frequency of molecular collisions, leading to a higher reaction rate. The polarity of the solvent can also influence the stability of charged intermediates in the reaction pathway.

  • Purity of Reactants:

    • Expertise & Experience: Impurities in the starting materials, particularly in amidine salts which can be hygroscopic, can inhibit the reaction.[1][2] Ensure all reactants are of high purity and, if necessary, freshly prepared or purified.

    • Causality: Water impurities can lead to the hydrolysis of amidines or other reactive intermediates. Other impurities can act as catalyst poisons or participate in unwanted side reactions.

Issue 2: Formation of a Yellow, Fluorescent Byproduct in the Biginelli Reaction

Q: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I prevent its formation?

A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[1]

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]

Issue 3: Poor Regioselectivity in the Synthesis of Unsymmetrically Substituted Pyrimidines

Q: I am trying to synthesize a 2,4,5-trisubstituted pyrimidine from an unsymmetrical 1,3-dicarbonyl compound and I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a significant challenge when using unsymmetrical building blocks. The outcome is often dependent on the subtle electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound.

Strategies for Improving Regioselectivity:

  • Use of Pre-functionalized Building Blocks:

    • Expertise & Experience: Instead of a one-pot reaction, a stepwise approach can provide better control. For instance, you can first synthesize an enaminone from the more reactive ketone of the 1,3-dicarbonyl and then react it with the amidine.[3]

    • Causality: This approach locks in the regiochemistry before the final cyclization step, preventing the formation of isomeric products.

  • Directing Groups:

    • Expertise & Experience: The use of directing groups on the aniline in pyrimidine synthesis can guide C-H activation to a specific position, allowing for regioselective functionalization.[4]

    • Causality: The directing group coordinates with the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby favoring its activation over others.

  • Metal-Catalyzed Cross-Coupling Reactions:

    • Expertise & Experience: For late-stage functionalization, starting with a halogenated pyrimidine and using a regioselective cross-coupling reaction like a Suzuki or Sonogashira reaction can be a powerful strategy.[5][6]

    • Causality: The position of the halogen on the pyrimidine ring dictates the site of new bond formation, offering excellent control over the final substitution pattern.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most versatile starting materials for the synthesis of multi-substituted pyrimidines?

A: The choice of starting materials is crucial for the successful synthesis of multi-substituted pyrimidines. Some of the most versatile precursors include:

  • β-Dicarbonyl compounds (or their equivalents): These are fundamental for constructing the C4-C5-C6 fragment of the pyrimidine ring.[7]

  • Amidines, ureas, and guanidines: These provide the N1-C2-N3 fragment of the ring.[7]

  • α,β-Unsaturated ketoximes and activated nitriles: These can be used in copper-catalyzed [4+2] annulation reactions to form 2,4,6-trisubstituted pyrimidines.[8]

  • Alcohols: In iridium-catalyzed multicomponent reactions, alcohols can serve as building blocks for the pyrimidine core and its substituents.[9]

Q2: How can I purify my multi-substituted pyrimidine product effectively?

A: Proper purification is a critical step to ensure the removal of impurities such as starting materials, reagents, and by-products.[10] Common and effective techniques include:

  • Recrystallization: This is a cost-effective method for purifying solid products. The choice of solvent is key; the desired compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[10]

  • Flash Column Chromatography: This is a rapid and widely used technique for separating compounds based on their differential polarity. It is particularly useful for complex mixtures.[10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is suitable for obtaining highly pure compounds, especially for challenging separations or for the final purification steps in drug development.[10]

Q3: What are the key advantages of using metal-catalyzed C-H activation for pyrimidine functionalization?

A: Metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyrimidines, offering several advantages over traditional cross-coupling methods:[11][12]

  • Atom Economy: It avoids the need for pre-functionalization of the pyrimidine ring (e.g., halogenation), which reduces the number of synthetic steps and waste.

  • Step Economy: It allows for the direct introduction of functional groups, streamlining the synthetic route.

  • Novel Reactivity: It enables the formation of C-C and C-N bonds at positions that might be difficult to access through classical methods.[11]

Q4: Are there any green or sustainable approaches to pyrimidine synthesis?

A: Yes, there is a growing interest in developing more environmentally friendly methods for pyrimidine synthesis. Some notable approaches include:

  • Multicomponent Reactions: These reactions, like the Biginelli reaction, are inherently efficient as they combine multiple starting materials in a single step, reducing solvent waste and energy consumption.[9]

  • Use of Sustainable Solvents: Employing water or other green solvents in place of volatile organic compounds can significantly reduce the environmental impact.[3]

  • Catalysis with Earth-Abundant Metals: Using catalysts based on iron or copper instead of precious metals like palladium or rhodium is a more sustainable approach.[3][13]

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for the Synthesis of 2,4,6-Trisubstituted Pyrimidines via Copper-Catalyzed [4+2] Annulation

This protocol is adapted from a method developed for the rapid construction of 2,4,6-trisubstituted pyrimidines.[8]

Step-by-Step Methodology:

  • To a 25 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, add the α,β-unsaturated ketoxime acetate (0.2 mmol, 1.0 equiv), the activated nitrile (0.8 mmol, 4.0 equiv), and Cu(MeCN)₄PF₆ (8 mg, 0.02 mmol).

  • Add a 1:9 mixture of DMA/1,4-dioxane (2 mL, 0.1 M) to the tube.

  • Stir the reaction mixture at 110 °C (oil bath) under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, quench the reaction with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4,6-trisubstituted pyrimidine.

Table 1: Representative Yields for the Synthesis of 2,4,6-Trisubstituted Pyrimidines

Entryα,β-Unsaturated Ketoxime AcetateActivated NitrileProduct Yield (%)
1Chalcone oxime acetateMalononitrile85
2(E)-4-phenylbut-3-en-2-one oxime acetateMalononitrile78
3Thienyl-substituted oxime acetateMalononitrile52-61
4Benzalacetone-derived substrateMalononitrile30

Data adapted from The Journal of Organic Chemistry, 2023, 88, 12236-12243.[8]

Visualization of a Key Synthetic Pathway

Diagram 1: The Biginelli Reaction Mechanism

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ BetaKetoester β-Ketoester Enolate Enolate BetaKetoester->Enolate Keto-Enol Tautomerism Urea Urea OpenChain Open-Chain Intermediate Acyliminium->OpenChain + Enolate Cyclized Cyclized Intermediate OpenChain->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized->DHPM - H₂O

Caption: A simplified workflow of the Biginelli reaction mechanism.

Part 4: Logic and Relationships in Pyrimidine Synthesis

Diagram 2: Troubleshooting Logic for Low Yields

Troubleshooting_Logic Start Low Yield Observed CheckCatalyst Check Catalyst Activity/Choice Start->CheckCatalyst CheckConditions Optimize Reaction Conditions (Time, Temperature) Start->CheckConditions CheckSolvent Screen Solvents Start->CheckSolvent CheckPurity Verify Reactant Purity Start->CheckPurity ChangeCatalyst Try Different Catalyst CheckCatalyst->ChangeCatalyst MonitorTLC Monitor by TLC CheckConditions->MonitorTLC YieldImproved Yield Improved CheckSolvent->YieldImproved PurifyReactants Purify/Dry Reactants CheckPurity->PurifyReactants IncreaseTemp Increase Temperature MonitorTLC->IncreaseTemp IncreaseTime Increase Reaction Time MonitorTLC->IncreaseTime IncreaseTemp->YieldImproved IncreaseTime->YieldImproved ChangeCatalyst->YieldImproved PurifyReactants->YieldImproved

Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.

References

Technical Support Center: Analytical Method Development for 5-Bromo-2-(ethylthio)pyrimidine Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the purity analysis of 5-Bromo-2-(ethylthio)pyrimidine. It provides in-depth technical guidance, troubleshooting, and frequently asked questions to support robust and reliable analytical method development.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical approach for determining the purity of this compound.

Q1: What is the most suitable analytical technique for determining the purity of this compound and why?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most appropriate and widely used technique for purity determination of this compound.[1][2]

  • Expertise & Experience: This compound possesses a pyrimidine ring, which is a strong UV chromophore, making it highly suitable for UV detection. Its moderate polarity, due to the ethylthio and bromo functional groups, allows for excellent retention and separation on common reversed-phase columns like C18 or C8. RP-HPLC offers high resolution, enabling the separation of the main component from structurally similar impurities.[1][2] Gas Chromatography (GC) is generally not preferred as pyrimidine derivatives can be thermally labile.[1]

Q2: How should I prepare my sample and standards for HPLC analysis?

A2: Proper sample and standard preparation are critical for accurate and reproducible results.

  • Trustworthiness: A stock solution of the this compound reference standard should be prepared in a solvent that ensures complete dissolution and stability. A good starting point is a mixture of acetonitrile and water. From this stock, working standards at various concentrations should be prepared to establish linearity. The sample for analysis should be prepared in the same diluent as the working standards to a concentration that falls within the linear range of the method. All solutions should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.[3]

Q3: What are the potential impurities I should be looking for in this compound?

A3: Impurities can originate from the synthesis process or degradation. Based on the structure and common synthetic routes, potential impurities could include:

  • Starting materials: Such as 5-bromo-2-chloropyrimidine or ethyl mercaptan.[4]

  • Intermediates: Unreacted intermediates from the synthetic pathway.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation products: The thioether linkage can be susceptible to oxidation, forming the corresponding sulfoxide and sulfone. The pyrimidine ring itself can undergo degradation under harsh conditions.[5][6]

Q4: What are the key validation parameters I need to assess for this analytical method?

A4: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[7] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key parameters to validate for a purity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.[1]

  • Linearity: A linear relationship between the concentration of the analyte and the detector response.[1]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method is accurate, precise, and linear.[1]

  • Accuracy: The closeness of the test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

II. HPLC Method Development and Troubleshooting Guide

This section provides a starting point for HPLC method development and a guide to troubleshooting common issues encountered during the analysis of this compound.

A. Recommended Initial HPLC Conditions

This table presents a robust starting point for your method development.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30-90% B over 20 minutesA gradient elution is recommended to ensure the elution of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 275 nmPyrimidine derivatives typically exhibit strong absorbance around this wavelength.[8]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
B. Troubleshooting Common HPLC Issues

This troubleshooting guide is presented in a question-and-answer format to address specific problems you may encounter.

Q: My peak is tailing. What could be the cause and how do I fix it?

A: Peak tailing is a common issue and can be caused by several factors.

  • Possible Cause 1: Secondary Interactions: Residual silanols on the silica-based column packing can interact with the basic nitrogen atoms in the pyrimidine ring, causing tailing.

    • Solution: Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), or use a lower pH mobile phase to ensure the pyrimidine nitrogens are protonated. Using a base-deactivated column can also mitigate this issue.[9]

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Possible Cause 3: Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[9] If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.[10]

Q: I am seeing poor resolution between my main peak and an impurity. What should I do?

A: Improving resolution is key to accurate quantification of impurities.

  • Possible Cause 1: Inadequate Mobile Phase Composition: The current mobile phase may not be optimal for separating the analyte and the impurity.

    • Solution: Adjust the gradient slope. A shallower gradient will provide more time for the components to separate. You can also try a different organic modifier, such as methanol, which may offer different selectivity.

  • Possible Cause 2: Inappropriate Stationary Phase: The column chemistry may not be suitable for the separation.

    • Solution: Try a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, to introduce different separation mechanisms.

Q: My retention times are shifting between injections. Why is this happening?

A: Retention time instability can compromise the reliability of your results.

  • Possible Cause 1: Inconsistent Mobile Phase Composition: If the mobile phase is prepared by hand-mixing, small variations can lead to shifting retention times. Problems with the HPLC pump's proportioning valves can also be a cause.

    • Solution: Use a well-maintained HPLC system and ensure the mobile phase is thoroughly mixed and degassed.[11] You can verify the consistency of the mobile phase composition by adding a tracer to one of the solvents and monitoring the baseline.[10]

  • Possible Cause 2: Fluctuating Column Temperature: Temperature has a significant impact on retention time.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • Possible Cause 3: Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs in your HPLC method.

Q: I am observing ghost peaks in my chromatogram. Where are they coming from?

A: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected.

  • Possible Cause 1: Contamination in the Mobile Phase: Impurities in the solvents can concentrate on the column and elute as ghost peaks, especially during a gradient run.[11]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

  • Possible Cause 2: Carryover from Previous Injections: If a previous sample was highly concentrated, it might not be completely washed out of the injector or column.

    • Solution: Run a blank injection of the mobile phase to see if the ghost peaks persist. Clean the injector and autosampler needle with a strong solvent.

  • Possible Cause 3: Sample Diluent is a Stronger Solvent than the Initial Mobile Phase: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion and the appearance of ghost peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

III. Visual Workflow and Data Summary

A. Analytical Method Development and Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of an analytical method for this compound.

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) start Define Analytical Target Profile lit_search Literature Search & Method Scouting start->lit_search method_opt Method Optimization (Column, Mobile Phase, etc.) lit_search->method_opt system_suit System Suitability Testing method_opt->system_suit specificity Specificity system_suit->specificity Proceed to Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method final_method robustness->final_method Finalized Method

Caption: A flowchart of the analytical method development and validation process.

B. System Suitability Parameters

System suitability tests are performed before the analysis of any samples to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injectionsDemonstrates the precision of the injection and the system.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for 6 replicate injectionsEnsures the stability of the system's retention.

IV. References

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC. (n.d.). PubMed Central. --INVALID-LINK--

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed. --INVALID-LINK--

  • A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. (n.d.). Benchchem. --INVALID-LINK--

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. (n.d.). Smolecule. --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • 5-Bromo-2-(isopropylthio)pyrimidine. (n.d.). BOC Sciences. --INVALID-LINK--

  • 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). European Medicines Agency. --INVALID-LINK--

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2023). PharmaCores. --INVALID-LINK--

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Authorea. --INVALID-LINK--

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Restek. --INVALID-LINK--

  • This compound. (n.d.). CymitQuimica. --INVALID-LINK--

  • 5-BROMO-2-(METHYLTHIO)PYRIMIDINE. (n.d.). ChemicalBook. --INVALID-LINK--

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). Molecules. --INVALID-LINK--

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2009). Journal of Bacteriology. --INVALID-LINK--

  • 5-Bromo-2-(cyclohexylthio)pyrimidine, min 98%, 1 gram. (n.d.). biosynth. --INVALID-LINK--

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents. --INVALID-LINK--

  • 859941-10-9|this compound|BLD Pharm. (n.d.). BLD Pharm. --INVALID-LINK--

  • 5-BROMO-2-(METHYLTHIO)PYRIMIDINE - Safety Data Sheet. (n.d.). ChemicalBook. --INVALID-LINK--

  • A Comparative Guide to the Analytical Methodologies for 5-Bromo-L-tryptophylglycine. (n.d.). Benchchem. --INVALID-LINK--

  • Analytical method development and validation of anticancer agent, 5-fluorouracil, and its metabolites in biological matrices: An updated review. (2020). ResearchGate. --INVALID-LINK--

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). Molecules. --INVALID-LINK--

  • 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. (n.d.). Shanghai Up-Fluorochem Co., Ltd. --INVALID-LINK--

  • 5-Bromo-2-methylpyridine. (n.d.). Sigma-Aldrich. --INVALID-LINK--

References

stability issues of 5-Bromo-2-(ethylthio)pyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-(ethylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, and understanding the nuances of their reactivity is paramount for success.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the stability challenges associated with this compound under common reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, organized by common reaction types and observed problems.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Question 1: I am observing significant amounts of a debrominated byproduct, 2-(ethylthio)pyrimidine, in my Suzuki coupling reaction. What is causing this and how can I prevent it?

Answer: The formation of a hydrodehalogenated (in this case, debrominated) byproduct is a common side reaction in palladium-catalyzed cross-couplings.[3][4] It typically arises from two main pathways:

  • β-Hydride Elimination: While less common with aryl halides, it can occur if the organopalladium intermediate has access to a hydride source.[5]

  • Proto-demetalation/Reductive Cleavage: The palladium catalyst can facilitate the reductive cleavage of the C-Br bond, especially under harsh conditions or with certain reagents.[3][6] The pyrimidine ring itself can influence reactivity, making the C-Br bond susceptible to reduction.[7][8]

Troubleshooting Steps:

  • Choice of Ligand and Catalyst: The selection of the phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[4][9][10] They promote rapid oxidative addition and reductive elimination, shortening the lifetime of intermediates that could lead to debromination.[11][12] Using a pre-formed catalyst (e.g., XPhos Pd G2/G3) can also provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[12][13]

  • Base Selection: The choice and purity of the base are crucial. While strong bases like NaOtBu are common, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better tolerated and can minimize side reactions.[4][9][14] Ensure your base is finely powdered and dry.

  • Solvent and Temperature: Use rigorously degassed, anhydrous solvents (e.g., dioxane, toluene, or a mixture with water for Suzuki reactions).[1][15] Running the reaction at the lowest effective temperature can reduce the rate of debromination. Consider screening temperatures from 80 °C to 110 °C.[1][9]

  • Boronic Acid Quality: In Suzuki couplings, poor quality boronic acid can be a source of protic species that lead to debromination.[16] Consider using boronate esters (e.g., pinacol esters), which are often more stable.[11]

Question 2: My Buchwald-Hartwig amination is giving low yields, and I suspect the starting material is degrading. What are the likely degradation pathways?

Answer: Low yields in Buchwald-Hartwig aminations with this compound can stem from several issues beyond simple debromination.[4][9] The primary stability concerns are:

  • Cleavage of the Ethylthio Group: The C-S bond of the 2-(ethylthio) group can be susceptible to cleavage under strongly basic or high-temperature conditions, potentially leading to the formation of 5-bromo-2-hydroxypyrimidine or other undesired byproducts.[17]

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[10] Furthermore, impurities in reagents or solvents can poison the catalyst.[4]

  • Competitive Reactions: Depending on the amine used, side reactions like hydrodehalogenation can compete with the desired C-N bond formation.[4]

Troubleshooting Steps:

  • Optimize Base and Ligand: This is the most critical parameter. Screen a panel of bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃) and bulky biarylphosphine ligands (e.g., XPhos, BrettPhos).[4][9] The combination must be carefully matched to your specific amine.

  • Inert Atmosphere: Palladium catalysts and many phosphine ligands are air- and moisture-sensitive.[9] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents are thoroughly degassed.[15]

  • Monitor Reaction Closely: Follow the reaction by TLC or LC-MS. Prolonged reaction times at high temperatures increase the likelihood of degradation. Once the starting material is consumed, work up the reaction promptly.[15]

Category 2: General Stability & Handling

Question 3: I've noticed my stock of this compound has discolored over time. Is it still usable?

Answer: Discoloration (typically yellowing) can indicate decomposition. While the compound itself is relatively stable, prolonged exposure to air, moisture, or light can lead to slow degradation. The primary concern is the potential oxidation of the thioether moiety or hydrolysis. It is recommended to use high-purity starting material for best results.[18] If you suspect degradation, it is advisable to purify the material (e.g., by recrystallization or column chromatography) before use or to purchase a fresh batch.

Question 4: Are there any known incompatibilities with common solvents or reagents?

Answer: Yes. Be cautious with:

  • Strong Oxidizing Agents: The ethylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone. These oxidized species have significantly different electronic properties and reactivity.[17]

  • Strong, Hard Nucleophiles/Bases at High Temperatures: As mentioned, these conditions can promote cleavage of the C-S bond or degradation of the pyrimidine ring itself.[17][19][20]

  • Certain Lewis Acids: Strong Lewis acids may coordinate to the pyrimidine nitrogens or the sulfur atom, altering the substrate's reactivity in unpredictable ways.

Potential Degradation Pathways

The following diagram illustrates the primary instability concerns for this compound under typical cross-coupling conditions.

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Undesired Side Products SM This compound Conditions Pd Catalyst, Base, Heat SM->Conditions Input Debromination Hydrodehalogenation (Debromination) Conditions->Debromination Pathway 1: Reductive Cleavage CS_Cleavage C-S Bond Cleavage (Hydrolysis/Aminolysis) Conditions->CS_Cleavage Pathway 2: Harsh Base/Heat Oxidation Thioether Oxidation Conditions->Oxidation Pathway 3: Oxidants Present

Caption: Major degradation pathways for this compound.

Troubleshooting Workflow for a Failed Suzuki Coupling

If you experience a low or zero yield in a Suzuki coupling reaction, follow this logical troubleshooting workflow.

Suzuki_Troubleshooting Start Start: Low/No Suzuki Product Check_Reagents Q1: Are all reagents high purity, dry, and degassed? Start->Check_Reagents Check_Atmosphere Q2: Was a strictly inert atmosphere maintained? Check_Reagents->Check_Atmosphere Yes Fix_Reagents Action: Purify/replace reagents. Rigorously degas solvents. Check_Reagents->Fix_Reagents No Analyze_Crude Analyze Crude by LC-MS Check_Atmosphere->Analyze_Crude Yes Fix_Atmosphere Action: Improve Schlenk/glovebox technique. Check for leaks. Check_Atmosphere->Fix_Atmosphere No Debromination_Observed Q3: Is debrominated starting material the major peak? Analyze_Crude->Debromination_Observed SM_Unreacted Q4: Is starting material largely unreacted? Debromination_Observed->SM_Unreacted No Optimize_Conditions Action: Screen ligands (e.g., XPhos). Use milder base (K3PO4). Lower reaction temperature. Debromination_Observed->Optimize_Conditions Yes Increase_Activity Action: Increase temperature. Screen more active catalyst (e.g., G3 precat). Check boronic acid reactivity. SM_Unreacted->Increase_Activity Yes End_Other Complex issue: Consult literature for similar substrates. SM_Unreacted->End_Other No Fix_Reagents->Start Fix_Atmosphere->Start End_Success Problem Solved Optimize_Conditions->End_Success Increase_Activity->End_Success

Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.

Recommended Experimental Protocols

The following protocols are provided as a robust starting point and incorporate best practices to mitigate stability issues.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized to minimize hydrodehalogenation.

Materials:

  • This compound

  • Arylboronic Acid (1.2 equiv.)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or microwave vial, oven-dried

Procedure:

  • To an oven-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₃PO₄ (3.0 equiv.), and XPhos Pd G3 (0.02 equiv.).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (concentration of limiting reagent ~0.1 M).[1][14]

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a robust catalyst system suitable for heteroaromatic substrates.

Materials:

  • This compound

  • Amine (1.2 equiv.)

  • BrettPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene, anhydrous and degassed

  • Schlenk flask, oven-dried

Procedure:

  • In a glovebox or under a positive pressure of Argon, add BrettPhos Pd G3 (0.02 equiv.) and NaOtBu (1.4 equiv.) to an oven-dried Schlenk flask.[15]

  • Add this compound (1.0 equiv.).

  • Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.

  • Add the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-(ethylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-2-(ethylthio)pyrimidine is a key heterocyclic building block, widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique functional groups—a reactive bromine atom and a modifiable thioether—make it a versatile scaffold for developing novel bioactive molecules.[1] While laboratory-scale synthesis is well-documented, transitioning to pilot or industrial scale introduces significant challenges related to safety, reaction control, and product purity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to support researchers and drug development professionals in the successful scale-up of this important compound.

Synthesis Overview & Key Considerations

The most common and scalable synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalogenated pyrimidine with an ethylthiol source. The preferred starting material is 5-bromo-2-chloropyrimidine due to its commercial availability and the high reactivity of the chlorine atom at the C2 position.

Recommended Synthetic Route

The reaction proceeds by displacing the more labile chloro-substituent with sodium ethanethiolate, which is typically generated in situ from ethanethiol and a base, or used as a pre-formed salt.

Reaction Scheme:

5-Bromo-2-chloropyrimidine + Sodium Ethanethiolate → this compound

Process Workflow for Scale-Up Synthesis

The following diagram outlines the recommended unit operations for a scalable manufacturing process.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation A Charge Solvent (e.g., DMF, NMP) B Charge 5-Bromo-2- chloropyrimidine A->B C Cool to 0-5 °C B->C D Slowly Add Base (e.g., NaH, NaOH) C->D E Controlled Addition of Ethanethiol (EtSH) D->E F Warm to Reaction Temp & Monitor (IPC) E->F G Quench Reaction (e.g., with Water/Ice) F->G H Extract with Solvent (e.g., EtOAc, Toluene) G->H I Wash Organic Layer (Brine) H->I J Dry (Na2SO4) & Filter I->J K Solvent Swap to Crystallization Solvent J->K L Crystallize Product K->L M Filter & Wash Cake L->M N Dry Under Vacuum M->N O Final Product: This compound N->O

Caption: End-to-end workflow for the synthesis and isolation of this compound.

Critical Process Parameters

Successful scale-up hinges on the precise control of several key parameters. The following table summarizes the recommended starting points for process optimization.

ParameterRecommended Range/ValueRationale & Scale-Up Considerations
Starting Material 5-Bromo-2-chloropyrimidinePurity should be >98%. Impurities can carry through and complicate purification.
Thiol Source Ethanethiol (EtSH)Highly odorous and flammable. Requires a closed system with nitrogen blanketing and a scrubber for off-gases.
Base Sodium hydride (60% disp.), NaOHNaH provides an irreversible, non-aqueous reaction. NaOH is cheaper and safer but introduces water. Stoichiometry is critical.
Stoichiometry 1.05 - 1.15 eq. EtSH & BaseA slight excess of the nucleophile drives the reaction to completion. A large excess can lead to impurities.
Solvent DMF, NMP, DMAc, AcetonitrileAprotic polar solvents are ideal. Consider boiling point for temperature control and ease of removal during work-up.
Temperature 0 °C (addition), 25-50 °C (reaction)The reaction is exothermic. Initial addition must be cooled to control the exotherm. The reaction temperature is then raised to ensure a reasonable reaction time.[2]
Reaction Time 2 - 6 hoursMonitor by HPLC/TLC for disappearance of starting material. Avoid prolonged reaction times to minimize side-product formation.[3]
Work-up Water quench, extractionAt scale, anti-solvents like water can cause the product to precipitate. Ensure sufficient extraction solvent is used to keep the product in solution.
Purification Recrystallization (e.g., Heptane/EtOAc)Column chromatography is not viable for large quantities.[2] Develop a robust crystallization method for purity and physical form control.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Troubleshooting Decision Tree

The following diagram provides a logical path for diagnosing and resolving common synthesis problems.

Caption: Decision tree for troubleshooting common scale-up synthesis issues.

Q&A Troubleshooting

Q: My reaction is sluggish or has stalled, with significant starting material remaining after several hours. What are the likely causes?

A: This is a common scale-up issue. Consider these points:

  • Insufficient Base or Nucleophile: Ensure that at least 1.05 equivalents of both the base and ethanethiol were added. The base, especially sodium hydride, can degrade on storage. It's wise to titrate the base or use a fresh batch.

  • Temperature Too Low: While the initial addition is performed at a low temperature to control the exotherm, the reaction itself may require more thermal energy to proceed at a reasonable rate. After the addition is complete, slowly warm the mixture to 25-50°C and monitor the progress.[2]

  • Poor Mixing: In large reactors, inefficient stirring can create "hot spots" or areas of poor reagent distribution. Ensure the agitator speed is sufficient to maintain a homogenous slurry/solution.

  • Water Content: If using a base like sodium hydride, any water in the solvent (e.g., DMF) will consume the base, rendering it ineffective. Use anhydrous grade solvents for the reaction.

Q: My post-reaction analysis (HPLC) shows several significant impurities that were not present in the lab-scale run. How can I minimize them?

A: Impurity profiles often change upon scale-up due to differences in heat and mass transfer.

  • Overheating/Exotherm Control: The most likely cause is poor temperature control during the addition of ethanethiol or the base. A rapid exotherm can lead to side reactions. The solution is to slow down the addition rate and ensure the reactor's cooling system is adequate.

  • Oxidation: The thioether product can be oxidized to the corresponding sulfoxide and sulfone, especially if there is an air leak into the reactor at elevated temperatures. Maintaining a robust inert atmosphere (e.g., nitrogen blanket) is critical.

  • Disulfide Formation: Ethanethiol can be oxidized to form diethyl disulfide. This is again mitigated by ensuring an oxygen-free environment.

  • Excess Nucleophile: Using a large excess of the ethanethiolate can sometimes lead to other substitution reactions if there are susceptible impurities in the starting material. Stick to a modest excess (5-15 mol%).

Q: My yield is consistently low, even when the reaction goes to completion. Where am I losing the product?

A: Low yield despite full conversion typically points to issues in the work-up and isolation steps.

  • Aqueous Solubility: Although sparingly soluble, some product may be lost to the aqueous phase during quenching and washing. Minimize the volume of water used and consider performing a back-extraction of the aqueous layers with fresh solvent.

  • Poor Crystallization: The product may be "oiling out" instead of crystallizing, or it may be too soluble in your chosen crystallization solvent. Perform a solvent screen to find an optimal system (e.g., Toluene/Heptane, Ethyl Acetate/Hexane) that gives good recovery and crystal form.

  • Mechanical Losses: During filtration and transfers at a large scale, mechanical losses can be significant. Ensure complete transfer of slurries and efficient washing of the filter cake.

Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards I should be aware of during scale-up?

A: The two main hazards are the reagents and the reaction itself.

  • Ethanethiol (Ethyl Mercaptan): This substance is extremely flammable and has a very low odor threshold, with a powerful and unpleasant smell. All transfers must be conducted in a closed system under an inert atmosphere. An emergency plan for spills and a dedicated scrubber system (e.g., using bleach or caustic soda) for the reactor off-gas are mandatory.[4]

  • Sodium Hydride: This is a flammable solid that reacts violently with water to produce hydrogen gas, creating a fire and explosion risk. It should be handled by trained personnel in a dry, inert environment.

  • Reaction Exotherm: The SNAr reaction is exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially breaching the reactor. A thorough process safety review, including calorimetric studies (DSC or ARC), is recommended before scaling up beyond a few kilograms.

Q: Which analytical techniques are recommended for in-process control (IPC) and final product release?

A: A robust analytical package is crucial for a controlled and reproducible process.

  • In-Process Control (IPC): HPLC is the preferred method for monitoring reaction completion. A simple method can track the disappearance of 5-bromo-2-chloropyrimidine relative to the product peak.

  • Final Product Release: For the final product, a comprehensive set of tests should include:

    • Identification: ¹H NMR and Mass Spectrometry to confirm the structure.

    • Purity: HPLC to determine purity (target >99.0%) and quantify impurities.

    • Appearance: Visual inspection (should be a white to off-white solid).[2]

    • Melting Point: To confirm identity and general purity.

Q: What are the likely impurities, and how can they be controlled?

A: Understanding the potential impurity profile is key to developing a robust purification process.

Impurity NameStructurePotential Origin & Control Strategy
5-Bromo-2-chloropyrimidineStarting MaterialOrigin: Incomplete reaction. Control: Drive reaction to completion using a slight excess of nucleophile and adequate temperature/time. Purged during crystallization.
5-Bromo-2-(ethylsulfinyl)pyrimidineProduct SulfoxideOrigin: Oxidation of the product by air. Control: Maintain a strict inert atmosphere (N₂) throughout the reaction and work-up.
5-Bromo-2-(ethylsulfonyl)pyrimidineProduct SulfoneOrigin: Further oxidation of the sulfoxide. Control: Same as for the sulfoxide; maintain strict inert conditions.
Diethyl DisulfideEt-S-S-EtOrigin: Oxidative coupling of ethanethiol. Control: Maintain inert atmosphere. This is a volatile impurity, often removed during solvent evaporation and drying.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 5-Bromo-2-(ethylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. For heterocyclic compounds such as 5-Bromo-2-(ethylthio)pyrimidine, a key intermediate in the synthesis of various bioactive molecules, precise characterization is the bedrock of reliable downstream applications. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound, comparing it with alternative analytical techniques and offering insights into experimental best practices.

The Central Role of ¹H NMR in Structural Verification

Proton NMR (¹H NMR) spectroscopy stands as the primary and most informative technique for determining the structure of organic molecules in solution. Its ability to provide information about the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons makes it an indispensable tool. For a molecule like this compound, ¹H NMR allows for the direct observation of the protons on the pyrimidine ring and the ethylthio substituent, confirming the compound's identity and purity.

Predicted ¹H NMR Spectrum of this compound

Based on the analysis of structurally similar compounds, the ¹H NMR spectrum of this compound in a deuterated solvent (e.g., CDCl₃) is predicted to exhibit three distinct signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Pyrimidine-H (2H)~ 8.5 - 8.8Singlet (s)2HN/A
Methylene (-S-CH ₂-CH₃) (2H)~ 3.2 - 3.4Quartet (q)2H~ 7.4
Methyl (-S-CH₂-C H₃) (3H)~ 1.3 - 1.5Triplet (t)3H~ 7.4
Rationale for Spectral Predictions:
  • Pyrimidine Protons: The two protons on the pyrimidine ring at positions 4 and 6 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a sharp singlet in the aromatic region of the spectrum. The electron-withdrawing nature of the two nitrogen atoms and the bromine atom deshields these protons, shifting their resonance downfield. For instance, in the related compound 2-phenyl-5-bromopyrimidine, these protons appear as a singlet at 8.81 ppm[1].

  • Ethylthio Protons: The ethyl group gives rise to a characteristic quartet and triplet pattern.

    • The methylene protons (-CH₂-) are adjacent to the sulfur atom, which is moderately electron-withdrawing, placing their signal around 3.2 - 3.4 ppm. They are split into a quartet by the three neighboring methyl protons.

    • The methyl protons (-CH₃) are further from the electronegative sulfur and pyrimidine ring, so they are more shielded and appear upfield at approximately 1.3 - 1.5 ppm. Their signal is split into a triplet by the two adjacent methylene protons.

The coupling constant (J-value) for the interaction between the methylene and methyl protons is typically around 7.4 Hz, a standard value for free-rotating ethyl groups.

Visualizing the Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the different proton environments labeled.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity, which is critical for sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
  • Use a standard pulse sequence (e.g., a 90° pulse).
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

4. Data Processing:

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value).
  • Integrate the peaks to determine the relative ratios of the different types of protons.
  • Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.

Comparative Analysis with Alternative Techniques

While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization often involves complementary analytical methods.

Technique Information Provided Advantages Limitations
¹³C NMR Provides information about the number and chemical environment of carbon atoms.Confirms the carbon skeleton of the molecule.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.High sensitivity; confirms the molecular formula.[2]Does not provide detailed structural information about isomer differentiation.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Fast and simple; good for identifying key bonds (e.g., C=N, C-S).Complex spectra can be difficult to interpret fully; not all functional groups have distinct absorptions.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.Highly sensitive for detecting impurities; can be used for preparative purification.Does not provide structural information on its own.

Workflow for Compound Characterization

The following diagram outlines a typical workflow for the characterization of a synthesized compound like this compound.

G synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification initial_char Initial Characterization purification->initial_char hplc HPLC Purity Check purification->hplc Purity Assessment nmr ¹H and ¹³C NMR initial_char->nmr Structural Elucidation ms Mass Spectrometry initial_char->ms Molecular Weight Confirmation ir IR Spectroscopy initial_char->ir Functional Group Analysis final_report Final Characterization Report nmr->final_report ms->final_report ir->final_report hplc->final_report

Caption: A typical workflow for the synthesis and characterization of a chemical compound.

Potential Challenges and Considerations

  • Solvent Choice: The choice of deuterated solvent can slightly alter the chemical shifts of the protons. It is crucial to report the solvent used for data reproducibility.

  • Impurities: The presence of starting materials (e.g., 5-bromo-2-chloropyrimidine), reagents, or side-products from the synthesis can lead to additional peaks in the spectrum. A careful comparison with the spectra of known starting materials can help in identifying these impurities.

  • Second-Order Effects: If the chemical shift difference between two coupled protons is small (approaching the coupling constant), more complex splitting patterns (second-order effects) can emerge, making the spectrum more challenging to interpret. However, this is not expected for this compound at typical spectrometer field strengths.

Conclusion

The ¹H NMR characterization of this compound is a straightforward yet critical step in its synthesis and use in research and development. The predicted spectrum, featuring a singlet for the pyrimidine protons and a quartet-triplet system for the ethylthio group, provides a clear fingerprint for this molecule. When integrated into a comprehensive analytical workflow that includes techniques like Mass Spectrometry and HPLC, researchers can be highly confident in the identity, structure, and purity of their compound, ensuring the integrity of their subsequent scientific endeavors.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-(ethylthio)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-2-(ethylthio)pyrimidine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their analysis, however, presents unique challenges that necessitate a strategic approach. This guide provides an in-depth, objective comparison of mass spectrometry techniques for the characterization of these molecules, supported by predicted fragmentation patterns and detailed experimental protocols.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) is an indispensable tool in chemical analysis, offering unparalleled sensitivity and structural information from minute sample quantities. For substituted pyrimidines, MS is crucial for confirming molecular weight, determining elemental composition through isotopic patterns, and deducing molecular structure via fragmentation analysis. The choice of ionization technique is a critical decision that dictates the nature and extent of the data obtained. Here, we compare two of the most prevalent ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

At the Crossroads of Ionization: A Head-to-Head Comparison

The fundamental difference between EI and ESI lies in the energy imparted to the analyte molecule during ionization. EI is a "hard" ionization technique that uses a high-energy electron beam, leading to extensive fragmentation. In contrast, ESI is a "soft" ionization method that uses a high-voltage spray to generate ions in solution, typically preserving the molecular ion.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Ionization Principle High-energy electron impact in the gas phase.High voltage applied to a liquid to create an aerosol of charged droplets.
Fragmentation Extensive, providing detailed structural information.Minimal, preserving the molecular ion.
Molecular Ion May be weak or absent.Typically the base peak ([M+H]⁺ or [M-H]⁻).
Sample Introduction Gas Chromatography (GC) or direct probe. Sample must be volatile and thermally stable.Liquid Chromatography (LC) or direct infusion. Suitable for a wide range of polarities and thermal stabilities.
Key Application Structural elucidation of small, volatile molecules.Analysis of a broad range of compounds, including large biomolecules and polar drug candidates.

Electron Ionization (EI-MS): Deconstructing the Molecule

EI-MS is a powerful technique for unraveling the structural intricacies of this compound derivatives. The high energy of the electron beam induces a cascade of fragmentation events, providing a detailed fingerprint of the molecule.

Predicted EI-MS Fragmentation Pathway

The fragmentation of this compound is predicted to be initiated by the loss of electrons from the pyrimidine ring or the sulfur atom. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.

EI_Fragmentation M [M]⁺˙ m/z 218/220 F1 [M - C₂H₄]⁺˙ m/z 190/192 M->F1 - C₂H₄ (ethylene) F2 [M - C₂H₅]⁺ m/z 189/191 M->F2 - •C₂H₅ (ethyl radical) F3 [M - Br]⁺ m/z 139 M->F3 - •Br (bromine radical) F4 [C₄H₂N₂S]⁺˙ m/z 110 F1->F4 - HCN F2->F4 - HCN F5 [C₃H₂N₂]⁺˙ m/z 78 F3->F5 - SCH

Caption: Predicted EI-MS fragmentation of this compound.

Key Predicted Fragments for this compound (MW: 219.1 g/mol )

m/z (Predicted)Proposed FragmentComments
218/220[C₆H₇BrN₂S]⁺˙ (Molecular Ion)Isotopic pattern due to ⁷⁹Br/⁸¹Br confirms the presence of one bromine atom.
190/192[C₄H₃BrN₂S]⁺˙Loss of ethylene (C₂H₄) via McLafferty rearrangement of the ethylthio group.
189/191[C₄H₂BrN₂S]⁺Loss of an ethyl radical (•C₂H₅).
139[C₆H₇N₂S]⁺Loss of a bromine radical (•Br).
110[C₄H₂N₂S]⁺˙Further fragmentation involving the loss of HCN from fragments at m/z 190/192 or 189/191.
Experimental Protocol: GC-EI-MS

This protocol is designed for the analysis of thermally stable and volatile pyrimidine derivatives.

  • Sample Preparation: Dissolve 1 mg of the this compound derivative in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Instrument: Agilent 7890B GC coupled to a 5977B MS detector or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

Electrospray Ionization (ESI-MS): A Gentler Approach

For many modern drug discovery applications, particularly those involving screening of compound libraries or analysis of metabolites, preserving the molecular ion is crucial. ESI-MS excels in this regard, providing a clear indication of the molecular weight of the parent compound.

Predicted ESI-MS/MS Fragmentation Pathway

In ESI-MS, the primary ion observed for this compound in positive ion mode would be the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and elicit structural information. This is typically achieved through collision-induced dissociation (CID).

ESI_Fragmentation M [M+H]⁺ m/z 219/221 F1 [M+H - C₂H₄]⁺ m/z 191/193 M->F1 - C₂H₄ (ethylene) F2 [M+H - BrH]⁺ m/z 139 M->F2 - HBr F3 [C₄H₃N₂S]⁺ m/z 111 F1->F3 - HBr

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Key Predicted Fragments for this compound (MW: 219.1 g/mol )

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossComments
219/221191/193C₂H₄ (ethylene)Loss of ethylene from the protonated ethylthio group.
219/221139HBrLoss of hydrogen bromide.
191/193111HBrSubsequent loss of hydrogen bromide from the fragment at m/z 191/193.
Experimental Protocol: LC-ESI-MS/MS

This protocol is suitable for a broader range of this compound derivatives, including those with lower volatility or thermal stability.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC Separation:

    • Instrument: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • MS1 Scan Range: m/z 100-400.

    • MS/MS: Trigger product ion scans for the protonated molecular ions (m/z 219 and 221) with a collision energy of 20-40 eV.

Conclusion: Selecting the Right Tool for the Task

The choice between EI-MS and ESI-MS for the analysis of this compound derivatives is contingent on the specific analytical goal.

  • For definitive structural elucidation and identification of unknown impurities , the rich fragmentation data provided by GC-EI-MS is invaluable, provided the analyte is sufficiently volatile and thermally stable.

  • For high-throughput screening, quantitative analysis, and the characterization of less volatile or thermally labile derivatives , the soft ionization of LC-ESI-MS/MS is the superior choice, offering robust detection of the molecular ion and targeted fragmentation for confirmation.

By understanding the principles and applying the appropriate methodologies, researchers can effectively harness the power of mass spectrometry to accelerate their research and development efforts in the promising field of pyrimidine chemistry.

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodopyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyrimidine core is a foundational technique in modern synthesis. As ubiquitous scaffolds in a myriad of bioactive molecules, the strategic modification of pyrimidines is paramount. Among the most versatile building blocks are 5-halopyrimidines, which serve as key handles for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.

The choice between a 5-bromo and a 5-iodopyrimidine is a critical decision that can significantly influence reaction efficiency, yield, and the tolerance of other functional groups. This guide provides an in-depth, objective comparison of their reactivity, supported by fundamental principles and experimental data, to empower scientists in making informed decisions for their synthetic strategies.

The Underlying Principle: Carbon-Halogen Bond Reactivity

The differential reactivity between 5-bromo- and 5-iodopyrimidines is fundamentally governed by the properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst to the C-X bond.[1][2]

Two key factors dictate the facility of this step:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker and longer than the C-Br bond. This lower bond energy means less energy is required to cleave the C-I bond, leading to a lower activation energy for the oxidative addition step.[1][3][4]

  • Polarizability: The iodine atom is larger and more polarizable than bromine. This enhances the orbital interaction between the carbon-halogen bond and the palladium catalyst, further facilitating the oxidative addition process.

The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F , a direct inverse correlation to their C-X bond dissociation energies.[1]

BondAverage Bond Energy (kJ/mol)
C-Br~276-285
C-I~213-240
Values are approximate and can vary based on the specific molecular environment.[3][5]

This inherent reactivity difference means that 5-iodopyrimidines will typically react faster and under milder conditions (e.g., lower temperatures, lower catalyst loadings) than their 5-bromo counterparts.[1] It is also important to note that the C5 position is the most electron-rich and thus the least reactive position on the pyrimidine ring, making the choice of the halogen at this position particularly critical for achieving successful coupling.[1]

G cluster_0 Reactivity Determinants cluster_1 Halogen Comparison BDE Bond Dissociation Energy (BDE) OA Oxidative Addition Rate BDE->OA Lower BDE Accelerates Reactivity Overall Reaction Rate OA->Reactivity Rate-Determining Step CI C-I Bond (Lower BDE) Iodo 5-Iodopyrimidine (Higher Reactivity) CI->Iodo CBr C-Br Bond (Higher BDE) Bromo 5-Bromopyrimidine (Lower Reactivity) CBr->Bromo Iodo->Reactivity Faster Bromo->Reactivity Slower G cluster_workflow General Suzuki-Miyaura Workflow Setup 1. Reaction Setup (Flask, Stir Bar) Reagents 2. Add Reagents (Halopyrimidine, Boronic Acid, Base) Setup->Reagents Inert 3. Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Catalyst 5. Add Catalyst/Ligand Solvent->Catalyst Heat 6. Heat to Temp (Monitor by TLC/LC-MS) Catalyst->Heat Workup 7. Aqueous Workup (Quench, Extract) Heat->Workup Purify 8. Purification (Column Chromatography) Workup->Purify G center Pd(0)Ln R_Pd_X R-Pd(II)-X (Oxidative Addition) center->R_Pd_X Oxidative Addition RX R-X (Halopyrimidine) R_Pd_R1 R-Pd(II)-R¹ (Transmetalation) R_Pd_X->R_Pd_R1 Transmetalation R_Pd_R1->center Reductive Elimination RR1 R-R¹ (Product) R1M R¹-M (Boronic Acid)

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for Cross-Coupling with 5-Bromo-2-(ethylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Functionalized Pyrimidine Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine core is a "privileged structure," forming the backbone of numerous FDA-approved therapeutics.[1] Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for designing molecules with specific biological activities. The strategic functionalization of this core is therefore of paramount importance. 5-Bromo-2-(ethylthio)pyrimidine serves as a versatile and highly valuable building block, offering a reactive handle—the C-Br bond at the 5-position—for elaboration via palladium-catalyzed cross-coupling reactions.

The choice of the palladium catalyst is not a trivial decision; it is the central parameter that dictates the success, efficiency, and scope of the desired transformation. A suboptimal catalyst can lead to low yields, undesired side reactions like dehalogenation, or complete reaction failure. This guide provides an in-depth comparison of common palladium catalyst systems for the cross-coupling of this compound, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions for their synthetic campaigns.

Pillar 1: Understanding the Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, fundamental catalytic cycle. A deep understanding of this cycle is crucial for rational catalyst selection and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the ligand bound to the palladium center.[2]

  • Transmetalation (or equivalent): The coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the Pd(II) complex, displacing the bromide.[1][3]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle pd0 Active Pd(0)L_n Catalyst oxidative_addition Oxidative Addition (Rate-Limiting Step) pd0->oxidative_addition Ar-Br pd2_intermediate Ar-Pd(II)(L_n)-Br Intermediate oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R'-[M] pd2_coupled Ar-Pd(II)(L_n)-R' Intermediate transmetalation->pd2_coupled Br-[M] reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Ar-R' (Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Pillar 2: A Comparative Analysis of Palladium Catalyst Systems

The "catalyst" is more accurately a "catalyst system," comprising a palladium source and, critically, a ligand. The ligand's steric and electronic properties are the primary drivers of the catalyst's performance.

First-Generation Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Pd(PPh₃)₄ is a classical, air-sensitive Pd(0) catalyst that has been used extensively. It enters the catalytic cycle directly without needing an in situ reduction step.

  • Expertise & Experience: While versatile, Pd(PPh₃)₄ can be thermally unstable and may require higher catalyst loadings (3-5 mol%) and elevated temperatures.[6] The relatively small cone angle and moderate electron-donating ability of the triphenylphosphine (PPh₃) ligand make the oxidative addition step slower compared to modern catalysts, especially with electron-rich or sterically hindered substrates.

  • Trustworthiness: It is a reliable choice for straightforward couplings like Stille and some Suzuki reactions, particularly when cost is a primary concern.[2][7] However, for more challenging transformations like Buchwald-Hartwig aminations or couplings with aryl chlorides, its performance is often surpassed by newer systems.

The Stable Pre-catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - PdCl₂(dppf)

PdCl₂(dppf) is an air-stable Pd(II) pre-catalyst that must be reduced to Pd(0) in situ to initiate the catalytic cycle.[8] This reduction is typically accomplished by a phosphine ligand, amine, or another reagent in the reaction mixture.[9]

  • Expertise & Experience: The key to PdCl₂(dppf)'s success is the dppf ligand. Its wide "bite angle" (the P-Pd-P angle) promotes the reductive elimination step, accelerating product formation and catalyst turnover.[10] This catalyst has proven to be an excellent choice for Suzuki-Miyaura couplings involving heteroaryl bromides, often providing higher yields in shorter reaction times compared to Pd(PPh₃)₄.[11][12]

  • Trustworthiness: Its high stability and broad applicability make it a go-to catalyst for Suzuki reactions. It offers a robust and reproducible system for coupling this compound with a variety of aryl- and heteroarylboronic acids.

The Modern Era: Buchwald Ligands and PEPPSI Pre-catalysts

The last two decades have seen a revolution in catalyst design, leading to systems with unprecedented activity and scope.

  • Buchwald Ligands (e.g., XPhos, SPhos) & G3 Pre-catalysts: Stephen Buchwald's group developed a class of bulky, electron-rich dialkylbiaryl phosphine ligands that dramatically accelerate all steps of the catalytic cycle.[13] These ligands favor the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[4] The corresponding third-generation (G3) pre-catalysts (e.g., XPhos Pd G3) are air-stable and highly efficient, allowing for very low catalyst loadings and room-temperature reactions in many cases.[14] They are particularly superior for challenging C-N (Buchwald-Hartwig) couplings.[4]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): NHC ligands are strong σ-donors that form highly stable bonds with palladium. This stability makes the resulting catalysts very robust and resistant to decomposition at high temperatures. The PEPPSI (Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation) pre-catalysts, such as PEPPSI-IPr, are exceptionally active for Suzuki-Miyaura couplings, especially with unreactive aryl chlorides.[15][16] Their steric bulk and strong electron donation facilitate efficient catalysis for a broad range of substrates.[17]

Pillar 3: Performance Data in Action

The following table summarizes typical performance data for various cross-coupling reactions on 5-bromopyrimidine substrates, which serve as excellent analogs for this compound.

Reaction Type Catalyst System Coupling Partner Base Solvent Temp (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura PdCl₂(dppf)Arylboronic AcidK₂CO₃DME802High[11][12]
Suzuki-Miyaura Pd(PPh₃)₄Arylboronic AcidK₃PO₄1,4-Dioxane/H₂O9012Good-Excellent[6][18]
Sonogashira PdCl₂(PPh₃)₂ / CuITerminal AlkyneEt₃NTHFRT3-482-92[1]
Stille Pd(PPh₃)₄Organostannane-DMF100-Good[2]
Buchwald-Hartwig XPhos Pd G3Primary/Secondary AmineNaOt-BuToluene80-1002-12Excellent[4][14]
Heck Pd(OAc)₂ / LigandStyreneK₂CO₃DMF/H₂O804Good[19]

DME: Dimethoxyethane, THF: Tetrahydrofuran, DMF: Dimethylformamide, RT: Room Temperature.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. Crucial Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)

This protocol is optimized for robust C-C bond formation.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and powdered potassium carbonate (2.0 mmol, 2.0 equiv.).[20]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane (DME, 10 mL) via syringe, followed by [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[20]

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI

This is the classical method for forming C(sp²)-C(sp) bonds under mild conditions.[9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)(PPh₃)₂ pd2_br Ar-Pd(II)-Br pd0->pd2_br Oxidative Addition (Ar-Br) pd2_alkyne Ar-Pd(II)-C≡CR' pd2_br->pd2_alkyne Transmetalation product Ar-C≡CR' pd2_alkyne->product Reductive Elimination product->pd0 Catalyst Regeneration alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide CuI, Base cu_acetylide->pd2_br To Pd Cycle

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) in a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).[1]

  • Reagent Addition: Add triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.) followed by the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature for 3-4 hours. The reaction is often accompanied by the formation of a triethylammonium bromide precipitate.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle warming to 40 °C can be beneficial.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove insoluble salts.

  • Isolation: Wash the filtrate with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The functionalization of this compound is a critical task in modern synthetic chemistry. While classical catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain valuable and effective tools, particularly for Suzuki and Sonogashira couplings, the development of advanced catalyst systems has opened new frontiers. For challenging transformations, particularly C-N bond formations or reactions with less reactive coupling partners, Buchwald G3 and PEPPSI pre-catalysts offer superior performance, often under milder conditions and with lower catalyst loadings.

The choice of catalyst should be a strategic decision based on the specific coupling partners, desired reaction conditions (temperature, time), and economic factors. By understanding the underlying mechanistic principles and leveraging the comparative data presented, researchers can confidently select the optimal catalytic system to accelerate their discovery programs.

References

The Structure-Activity Relationship of 5-Bromo-2-(ethylthio)pyrimidine Analogs: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a "privileged structure," consistently appearing in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding sites of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, promising subclass: 5-Bromo-2-(ethylthio)pyrimidine analogs, with a focus on their potential as kinase inhibitors.

Unlike a rigid review, this guide is structured to provide a logical, causality-driven narrative, moving from the synthesis of the core scaffold to the nuanced effects of structural modifications on biological activity. We will compare these analogs against alternative kinase inhibitors and provide detailed, self-validating experimental protocols to ensure scientific integrity and reproducibility.

The this compound Scaffold: A Strategic Starting Point

The choice of the this compound core is deliberate. Each component serves a strategic purpose in kinase inhibition:

  • The Pyrimidine Ring : Forms the core hinge-binding motif, crucial for anchoring the inhibitor within the ATP-binding pocket of the target kinase.[1]

  • The 2-(ethylthio) Group : This group can be directed towards the solvent-exposed region or a hydrophobic pocket. The sulfur atom can be oxidized to sulfoxides or sulfones, modulating solubility and electronic properties. The ethyl group provides a balance of lipophilicity.

  • The 5-Bromo Substituent : The bromine atom at the C5 position is a key functional handle. It can be exploited for further chemical modification through reactions like palladium-catalyzed cross-coupling, allowing for the introduction of diverse substituents to explore the SAR.[3] Additionally, the halogen can form halogen bonds with the protein backbone, enhancing binding affinity.

The general synthetic pathway to access this core and its analogs typically starts from 5-Bromo-2-chloropyrimidine, a commercially available building block.[4]

Core Synthesis and Analog Derivatization Workflow

The synthesis of the target analogs is a multi-step process that allows for systematic modification at key positions. The workflow below illustrates the primary synthetic logic, starting from the readily available 5-bromo-2-chloropyrimidine.

G cluster_0 Core Synthesis cluster_1 C4/C6 Derivatization (Hypothetical) cluster_2 C5 Derivatization A 5-Bromo-2-chloropyrimidine C This compound (Core Scaffold) A->C Nucleophilic Substitution (e.g., NaH, DMF) B Ethanethiol (EtSH) B->C D Introduction of Aryl/Heteroaryl groups at C4 and C6 C->D F Modification at C5-Bromo Position C->F Suzuki or Buchwald-Hartwig Coupling E Diverse Analogs for SAR D->E Suzuki or Stille Coupling G Diverse Analogs for SAR F->G G A Seed Cells in 96-well plate B Incubate 24h (Cell Adhesion) A->B C Treat with Analogs (Varying Concentrations) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Solubilize Formazan (e.g., DMSO, SDS) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability and IC50 H->I

References

A Senior Application Scientist's Comparative Guide to the In Vitro Anticancer Activity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring & Evolving Role of Pyrimidines in Oncology

The pyrimidine nucleus is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA.[1][2] This fundamental biological role has long made it a "privileged scaffold" in medicinal chemistry, particularly in the development of anticancer agents.[3][4] Classic chemotherapeutics like 5-Fluorouracil leverage their structural similarity to endogenous pyrimidines to disrupt nucleic acid synthesis and kill rapidly dividing cancer cells. However, the landscape of cancer therapy is perpetually challenged by issues of drug resistance and off-target toxicity.[5][6] This has catalyzed a paradigm shift towards designing novel pyrimidine derivatives that offer greater potency, improved selectivity for cancer cells, and the ability to overcome existing resistance mechanisms.[4]

This guide provides a comparative analysis of recently developed classes of pyrimidine derivatives, focusing on their in vitro anticancer performance. We will delve into their differential efficacy against various cancer cell lines, explore their mechanisms of action, and provide the detailed experimental frameworks necessary for researchers to validate and build upon these findings in their own laboratories.

Comparative Analysis of Novel Pyrimidine Scaffolds

The versatility of the pyrimidine ring allows for extensive chemical modification, leading to derivatives that can engage a wide array of oncogenic targets.[7][8] Many modern derivatives function as kinase inhibitors, mimicking the adenine ring of ATP to block signaling pathways crucial for cancer cell proliferation and survival.[3][9]

Fused Pyrimidine Systems: Pyrido[2,3-d]pyrimidines and Thiazolo[4,5-d]pyrimidines

Fusing a second ring to the pyrimidine core creates a rigid bicyclic structure that can enhance binding affinity and selectivity for specific enzyme targets.

  • Pyrido[2,3-d]pyrimidines: This class of compounds has demonstrated potent inhibitory effects against a range of kinases, including Tyrosine Kinases (TKs), PI3K, and Cyclin-Dependent Kinases (CDKs).[10] Their mechanism often involves blocking key signaling pathways that regulate cell growth and division. For example, certain derivatives have shown significant growth-inhibitory effects against liver (HepG-2), colon (HCT-116), and prostate (PC-3) cancer cell lines.[10] Some derivatives also exhibit strong cytotoxicity against lung adenocarcinoma cells (A549).[11]

  • Thiazolo[4,5-d]pyrimidines: The incorporation of a trifluoromethyl group into this scaffold has been explored to improve bioavailability.[8] These derivatives have been evaluated against a panel of human cancer cell lines, with compounds like 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[1][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione) emerging as particularly active agents.[8] This highlights how strategic halogenation and aryl group substitution can significantly enhance cytotoxic potential.

Substituted Aminopyrimidines: Targeting Protein Kinases

The 2-aminopyrimidine scaffold is a bioisostere of the purine nucleus and is a common feature in many kinase inhibitors.[3]

  • RDS 3442 and its Analogs: A notable example is the compound RDS 3442, which potently inhibits replication, negatively regulates cell cycle progression, and induces apoptosis across diverse cancer types like glioblastoma and triple-negative breast cancer.[12] Subsequent research showed that N-benzyl substitution on this core structure (compound 2a ) resulted in a 4- to 13-fold increase in activity, with EC₅₀ values in the single-digit micromolar range (5–8 µM) after 48 hours of treatment.[6][12] This demonstrates the profound impact of targeted substitutions on the aniline ring.

  • Dual-Target Kinase Inhibitors: Medicinal chemists are increasingly designing pyrimidine derivatives to inhibit multiple kinases simultaneously.[5] This strategy can preemptively combat resistance and produce a more durable therapeutic response. For example, pyrimidine-sulfonamide hybrids have been developed to dually target EGFR and HER2 in breast cancer cell lines.[13][14]

Pyrimidine Derivatives as Modulators of Cell Fate

Beyond kinase inhibition, novel pyrimidines can induce cancer cell death through various mechanisms.

  • Thymidylate Synthase (TS) Inhibition: A series of 6-aryl-5-cyano-pyrimidine derivatives were designed as inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis. The most potent compound, 8 , not only showed high anticancer activity against HePG-2, MCF-7, and HCT-116 cell lines but also demonstrated a significant ability to induce apoptosis by elevating the Bax/Bcl2 ratio 44-fold compared to controls.[15]

  • Cell Cycle Arrest: Some thieno[2,3-d]pyrimidine derivatives, such as compound (20) , have been shown to arrest the cell cycle in colon cancer cells (HCT-116) at the G0-G1 phase, effectively halting their proliferation.[1] This effect, coupled with high potency against mutant B-RAF, makes it a promising candidate for further development.

Quantitative Performance Data: A Comparative Overview

The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is a key metric for quantifying a compound's potency. The table below summarizes the in vitro performance of selected novel pyrimidine derivatives against various human cancer cell lines.

Compound ID/SeriesChemical ClassTarget Cell LineIC₅₀ / EC₅₀ (µM)Reference
Compound (20) Tetrahydrobenzo[5][8]thieno[2,3-d]pyrimidineHCT-116 (Colon)Superior to Doxorubicin[1]
Compound (9) Thiouracil AmideBreast Cancer Cells18[1]
Compound (2) Furo[2,3-d]pyrimidine-oxadiazole HybridMCF-7, A549, etc.13.89 - 19.43[1]
Compound 2a N-benzyl AminopyrimidineVarious (Glioblastoma, Breast, Colon)5 - 8 (at 48h)[12]
Compound 3b Thiazolo[4,5-d]pyrimidineNCI-60 PanelMost active of series[8]
Compound 8 6-aryl-5-cyano-pyrimidineHePG-2, MCF-7, HCT-116Potent (TS IC₅₀ = 3.89 nM)[15]
Compound 117 Pyrimidine-based CDK4/6 InhibitorMDA-MB-231 (Breast)Dose-dependent CDK4/6 inhibition[13]
Derivative 2d Pyrido[2,3-d]pyrimidineA549 (Lung)Strongest cytotoxicity in series[11]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).

Core Experimental Methodologies: A Self-Validating Approach

To ensure the generation of robust and reproducible data, a tiered experimental approach is essential. The following protocols are foundational for screening and characterizing novel anticancer compounds.

Workflow for In Vitro Anticancer Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation synthesis Compound Synthesis & Characterization culture Cancer Cell Line Culture mtt MTT Cytotoxicity Assay (Determine IC50) culture->mtt Treat cells with compound series cycle Cell Cycle Analysis (Flow Cytometry) mtt->cycle Select lead compounds analysis Calculate IC50 Compare Potency Elucidate MOA mtt->analysis apoptosis Apoptosis Assay (Annexin V/PI Staining) western Target Validation (e.g., Western Blot for Kinase Phosphorylation) apoptosis->analysis western->analysis

Caption: High-level workflow for in vitro evaluation of novel anticancer compounds.

MTT Cell Viability Assay
  • Principle & Causality: This colorimetric assay is a cornerstone for initial cytotoxicity screening.[16] It measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. A reduction in signal indicates cytotoxicity or cytostatic effects.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivatives in culture medium. Replace the old medium with the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for a defined period (typically 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will form purple formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Trustworthiness Check: The positive control must show a significant dose-dependent decrease in viability, while the vehicle control should show ~100% viability. This validates the assay's sensitivity and the health of the cell culture.

Cell Cycle Analysis via Propidium Iodide (PI) Staining
  • Principle & Causality: To understand how a compound inhibits cell growth, we analyze its effect on the cell cycle. PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. Flow cytometry can then distinguish between cells in G0/G1 phase (2n DNA), S phase (>2n DNA), and G2/M phase (4n DNA). An accumulation of cells in a specific phase indicates cell cycle arrest.

  • Protocol:

    • Treatment: Culture and treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells to include the apoptotic population.

    • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membrane.

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Analysis: Analyze the cell population using a flow cytometer. The resulting histogram will show the distribution of cells across the different cycle phases.

Apoptosis Assay via Annexin V/PI Staining
  • Principle & Causality: A key hallmark of an effective anticancer drug is the induction of programmed cell death (apoptosis). In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic or necrotic cells).

  • Protocol:

    • Treatment & Harvesting: Treat cells as described for cell cycle analysis and collect all cells.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Analysis: Analyze immediately by flow cytometry. The results will quadrant the population into:

      • Annexin V- / PI-: Viable cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells (due to primary necrosis)

Visualizing the Mechanism: Kinase Inhibition

Many of the most promising pyrimidine derivatives function by inhibiting protein kinases, which are central nodes in oncogenic signaling pathways.[9][17]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription| (Proliferation, Survival) ERK->Proliferation Enters Nucleus Pyrimidine Novel Pyrimidine Derivative Pyrimidine->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Binds to Kinase Domain

Caption: Mechanism of action for a pyrimidine-based kinase inhibitor.

This diagram illustrates how a novel pyrimidine derivative acts as a competitive inhibitor at the ATP-binding site of a receptor tyrosine kinase like EGFR.[13] By blocking ATP, the inhibitor prevents the phosphorylation events that trigger the downstream RAS/RAF/MEK/ERK signaling cascade, ultimately halting the transcriptional programs that drive cancer cell proliferation and survival.

Conclusion and Future Directions

The pyrimidine scaffold continues to be a remarkably fertile ground for the discovery of novel anticancer agents. The derivatives discussed herein highlight several successful strategies, from creating fused heterocyclic systems to designing dual-target inhibitors and apoptosis inducers. The comparative data show that subtle chemical modifications can lead to dramatic improvements in potency and selectivity.

The path forward requires a continued synergistic approach, combining rational drug design with a robust and multi-faceted in vitro evaluation pipeline. By employing the rigorous experimental and analytical frameworks outlined in this guide, researchers can effectively identify and advance the next generation of pyrimidine-based therapeutics, bringing more effective and targeted treatments to the clinic.

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in product quality, safety, and efficacy. This is particularly true for pyrimidine-based compounds, a cornerstone of many therapeutic agents, from anticancer to antiviral drugs. Their inherent chemical properties, such as polarity and potential for tautomerism, present unique challenges that demand a well-conceived and rigorously executed validation strategy.

This guide, crafted from the perspective of a Senior Application Scientist, eschews a rigid, one-size-fits-all template. Instead, it offers a dynamic framework for understanding and implementing the validation of analytical methods for pyrimidine-based compounds. We will delve into the "why" behind experimental choices, compare the performance of key analytical techniques with supporting data, and provide detailed, self-validating protocols to ensure scientific integrity.

The Imperative of Method Validation for Pyrimidine Analogs

The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[1] For pyrimidine-based compounds, this translates to ensuring that the chosen method can accurately and reliably quantify the active pharmaceutical ingredient (API), detect and quantify impurities, and assess stability. The structural diversity of pyrimidine derivatives necessitates a tailored approach to method development and validation.[2] Key challenges in the analytical method development for these compounds include achieving specificity in complex matrices and ensuring method robustness.[3]

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for validation, outlining the essential parameters that must be evaluated.[4][5]

Core Validation Parameters: A Deep Dive

A successful validation protocol for pyrimidine-based compounds must rigorously assess a series of performance characteristics. The following diagram illustrates the interconnected nature of these core parameters.

Validation_Parameters cluster_Quantitative Quantitative Tests (Assay, Impurities) cluster_Qualitative Limit Tests for Impurities Accuracy Accuracy (% Recovery) Precision Precision (RSD%) Accuracy->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness Linearity Linearity (r²) Range Range Linearity->Range Linearity->Robustness Range->Robustness Specificity Specificity (Peak Purity) Specificity->Accuracy Specificity->Precision Specificity->Robustness LOQ Quantitation Limit (LOQ) LOQ->Range LOQ->Robustness LOD Detection Limit (LOD) LOD->Specificity LOD->Robustness

Caption: Interrelationship of core validation parameters.

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. For pyrimidine compounds, which can have structurally similar analogs, demonstrating specificity is paramount. This is often achieved through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[6][7] The analytical method must then be able to separate the intact drug from these degradants.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For pyrimidine assays, a linear relationship is typically demonstrated across a range of 80% to 120% of the target concentration.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix and the recovery is calculated.

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Reproducibility: Assesses the precision between different laboratories.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Performance of Analytical Techniques for Pyrimidine-Based Compounds

The choice of analytical technique is a critical decision driven by the specific needs of the analysis, including the nature of the analyte, the sample matrix, and the required sensitivity. The following table provides a comparative overview of common techniques used for pyrimidine-based compounds, with illustrative data for 5-Fluorouracil (5-FU).

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC/MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.High-resolution liquid chromatography coupled with highly sensitive and selective mass detection.Separation of ions based on their electrophoretic mobility in an electric field.
Applicability Well-suited for non-volatile and thermally labile pyrimidines and their nucleoside/nucleotide forms.[8]Requires derivatization for non-volatile pyrimidines to increase volatility.Highly sensitive and specific for complex biological matrices; suitable for metabolite identification.[9]High separation efficiency for charged pyrimidine derivatives and nucleosides.
Linearity (r²) ≥ 0.999[10]≥ 0.995> 0.99[11]> 0.99
Accuracy (% Recovery) 98.0% to 102.0%[10]95.0% to 105.0%91.7% to 103.9%[12]-
Precision (% RSD) ≤ 2.0%[10]≤ 5.0%< 6%[12]< 5%
LOD/LOQ (for 5-FU) LOQ: 0.10 µg/mL (injection), 0.85 µg/mL (serum)[13]Detection Limit: 5 ng/mL (plasma)[14]--
LOD/LOQ (for Gemcitabine) --LLOQ: 0.66 ng/mL[11]-

Experimental Protocols: A Practical Guide

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key validation experiments.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Define Analytical Target Profile (ATP) method_dev HPLC Method Development (Column, Mobile Phase, etc.) start->method_dev specificity Specificity Validation (Forced Degradation) method_dev->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness Study (Varying Parameters) lod_loq->robustness report Validation Report robustness->report end End: Method Implementation report->end

Caption: A typical workflow for HPLC method validation.

Detailed Protocol: Validation of an HPLC Method for the Assay of a Pyrimidine-Based Drug Substance

This protocol outlines the steps for validating an isocratic reverse-phase HPLC method for the assay of a pyrimidine-based API.

1. System Suitability:

  • Prepare a standard solution of the pyrimidine API at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 1.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

2. Specificity (Forced Degradation):

  • Prepare separate solutions of the API (e.g., 1 mg/mL) for each stress condition.[7]

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 4 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API at 105°C for 24 hours.

  • Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples by HPLC.

  • Acceptance Criteria: The method must demonstrate baseline separation of the main peak from all degradation product peaks. Peak purity analysis (e.g., using a diode array detector) should confirm the homogeneity of the API peak.

3. Linearity:

  • Prepare a series of at least five standard solutions of the API covering 80% to 120% of the assay concentration.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy:

  • Prepare a placebo mixture of the drug product.

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

5. Precision:

  • Repeatability: Prepare six independent samples of the API at 100% of the assay concentration and analyze them.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria: RSD of the assay results should be ≤ 2.0%.

6. Robustness:

  • Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase composition (e.g., ± 2% organic modifier).

  • Analyze a standard solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected.

Forced Degradation Study Workflow

Forced_Degradation_Workflow start Start: Drug Substance stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sample_prep Sample Preparation (Neutralization, Dilution) stress_conditions->sample_prep hplc_analysis HPLC Analysis (Stability-Indicating Method) sample_prep->hplc_analysis peak_purity Peak Purity Assessment (DAD/MS) hplc_analysis->peak_purity mass_balance Mass Balance Calculation peak_purity->mass_balance degradant_id Degradant Identification (LC-MS/MS, NMR) mass_balance->degradant_id pathway Elucidate Degradation Pathway degradant_id->pathway end End: Stability Profile pathway->end

Caption: Workflow for a forced degradation study.

Conclusion: A Commitment to Scientific Rigor

The validation of analytical methods for pyrimidine-based compounds is a multifaceted process that demands a deep understanding of the analyte's chemistry, a robust knowledge of analytical techniques, and a steadfast commitment to regulatory guidelines. By adopting a systematic and scientifically sound approach, researchers and drug development professionals can ensure the generation of reliable and reproducible data, which is fundamental to the successful development of safe and effective medicines. This guide provides a framework for navigating this complex process, empowering scientists to make informed decisions and uphold the highest standards of scientific integrity.

References

A Comparative Guide to the Biological Evaluation of 5-Bromo-2-(ethylthio)pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] Its fundamental role in biological systems is underscored by its presence in the nucleobases of DNA and RNA.[1] This has spurred the synthesis and evaluation of a multitude of pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the biological evaluation of a specific derivative, 5-Bromo-2-(ethylthio)pyrimidine, comparing its potential activities with other relevant pyrimidine-based compounds. We will delve into the synthetic rationale, comparative biological data, detailed experimental protocols, and the crucial structure-activity relationships that govern efficacy.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The rationale for this approach lies in the reactivity of the pyrimidine ring, where specific positions are activated for substitution. A common precursor is a di-halogenated pyrimidine, which allows for sequential and selective introduction of different functional groups. A plausible and efficient synthetic route starts from 5-bromo-2-chloropyrimidine, reacting it with ethanethiol.

The choice of a solvent like dimethylformamide (DMF) is critical as it is a polar aprotic solvent that can effectively solvate the reactants without interfering with the nucleophilic attack. The reaction is often heated to increase the rate of substitution.[3] This straightforward approach allows for the efficient production of the target compound, which serves as a platform for further biological investigation.

G cluster_synthesis Synthesis Workflow Start 5-Bromo-2-chloropyrimidine + Ethanethiol Solvent DMF (Solvent) Start->Solvent Reaction Nucleophilic Substitution (Heat, ~50°C, 3h) Start->Reaction Solvent->Reaction Quench Quench with Water & Extract with EtOAc Reaction->Quench Purify Column Chromatography (Silica Gel) Quench->Purify Product This compound Purify->Product G cluster_workflow In Vitro Biological Evaluation Workflow Compound Synthesized Compound (this compound) PrimaryScreen Primary Screening Compound->PrimaryScreen Anticancer Anticancer Assay (e.g., MTT) PrimaryScreen->Anticancer Antimicrobial Antimicrobial Assay (e.g., Broth Dilution) PrimaryScreen->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) PrimaryScreen->Enzyme Data1 Determine IC50 Anticancer->Data1 Data2 Determine MIC Antimicrobial->Data2 Data3 Determine IC50 / Ki Enzyme->Data3 Compare Compare with Reference Drugs Data1->Compare Data2->Compare Data3->Compare SAR Structure-Activity Relationship Analysis Compare->SAR

References

A Comparative Guide to the Efficacy of Pyrimidine-Based EGFR Kinase Inhibitors: Gefitinib vs. Osimertinib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, the pyrimidine scaffold has proven to be a cornerstone for the design of potent kinase inhibitors. This guide provides an in-depth, objective comparison of two exemplary pyrimidine-based Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs): gefitinib, a first-generation inhibitor, and osimertinib, a third-generation inhibitor. Through a detailed examination of their mechanisms, supported by preclinical and clinical data, and supplemented with actionable experimental protocols, this document aims to illuminate the evolution of pyrimidine-based inhibitors and provide a robust framework for their evaluation.

The Evolution of EGFR Inhibition: From Reversible to Covalent Targeting

The dysregulation of the EGFR signaling pathway, often driven by activating mutations, is a key oncogenic driver in several cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[1][2] The development of EGFR TKIs has revolutionized the treatment paradigm for patients with these mutations. Gefitinib and osimertinib, while both targeting the ATP-binding site of the EGFR kinase domain, exemplify a significant leap in medicinal chemistry and our understanding of acquired resistance.[2][3]

Gefitinib , a first-generation inhibitor, functions as a reversible, competitive inhibitor of ATP at the kinase's active site.[2][3] Its efficacy is most pronounced against tumors harboring activating EGFR mutations such as exon 19 deletions (ex19del) and the L858R point mutation.[3] However, the clinical utility of gefitinib is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, which increases the kinase's affinity for ATP, thereby outcompeting the reversibly bound inhibitor.[4][5]

Osimertinib , on the other hand, represents a paradigm shift as a third-generation, irreversible inhibitor .[2][3] It is designed to not only target the primary sensitizing EGFR mutations but also to effectively inhibit the T790M resistance mutation.[1][6] This is achieved through the formation of a covalent bond with the Cysteine-797 residue within the ATP-binding site.[3][6] This irreversible binding leads to sustained target engagement and potent inhibition of downstream signaling pathways. A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a wider therapeutic window and a more favorable side-effect profile.[6][7]

Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for these inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Inhibits (Competitive) Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Inhibits (Covalent) Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->reagent_prep plate_setup Plate Serial Dilutions of Inhibitor reagent_prep->plate_setup add_kinase Add Kinase to Plate plate_setup->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate add_substrate_atp Initiate Reaction (Add Substrate/ATP) pre_incubate->add_substrate_atp incubate Incubate at 30°C add_substrate_atp->incubate detect Detect Kinase Activity (e.g., ADP-Glo) incubate->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Pyrimidine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pyrimidine Quantification

Pyrimidines are fundamental to life, forming the structural backbone of nucleic acids (DNA and RNA) and playing pivotal roles in cellular metabolism, energy transfer, and the synthesis of essential biomolecules.[1][2] In drug development, many antiviral and anticancer agents are pyrimidine analogs, such as 5-Fluorouracil or Zidovudine.[3] Consequently, the accurate and precise quantification of these compounds in biological matrices is a critical requirement for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[4]

Two analytical powerhouses dominate this field: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV has long been a reliable workhorse, the superior sensitivity and specificity of LC-MS/MS have made it the gold standard for bioanalysis.[5][6][7]

This guide provides an in-depth comparison and a practical framework for the cross-validation of these two essential techniques. Cross-validation is not merely a procedural formality; it is a scientific necessity to ensure data continuity and integrity when methods are updated, transferred between labs, or compared across different studies. This process is rigorously outlined in regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[8][9][10]

Part 1: A Tale of Two Detectors: Comparing HPLC-UV and LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific analytical challenge, considering factors like required sensitivity, sample complexity, and cost.[6] Both techniques begin with the same principle: using liquid chromatography to separate components of a mixture. The fundamental difference lies in how those separated components are detected and quantified.[5][7]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[6] For pyrimidine analysis, reversed-phase HPLC is most common.[3] Following separation, the compounds pass through a UV detector.

  • Principle of Detection: The detector measures the absorbance of UV light by the analyte at a specific wavelength. Pyrimidine bases, with their aromatic ring structures, exhibit strong UV absorbance, making this a suitable detection method.

  • Strengths:

    • Robustness & Reliability: HPLC-UV systems are workhorses in analytical labs, known for their durability and consistent performance.

    • Cost-Effectiveness: The instrumentation is generally less expensive to purchase and maintain compared to LC-MS/MS.[6]

    • Simplicity: The technique is straightforward to operate, making it ideal for routine quality control and high-throughput analysis of known compounds in relatively clean matrices.[11]

  • Limitations:

    • Limited Specificity: The detector identifies compounds based on their retention time and UV response. It cannot distinguish between the target analyte and an interfering compound that co-elutes and absorbs at the same wavelength.[5]

    • Lower Sensitivity: Compared to mass spectrometry, UV detection is significantly less sensitive, often struggling to quantify analytes at the sub-nanogram level.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS elevates the analytical capability by coupling the separation power of HPLC with the exquisite specificity and sensitivity of a tandem mass spectrometer.[5][11]

  • Principle of Detection: After eluting from the LC column, the analyte is ionized (e.g., via electrospray ionization - ESI). The first mass analyzer (a quadrupole) selects the ionized molecule of the target analyte (the "parent" or "precursor" ion) based on its unique mass-to-charge ratio (m/z). This ion is then fragmented in a collision cell, and a second mass analyzer selects a specific, characteristic fragment ion (the "daughter" or "product" ion). This highly specific transition from precursor to product ion is monitored for quantification.

  • Strengths:

    • Exceptional Specificity: By monitoring a unique mass transition (precursor → product ion), LC-MS/MS can definitively identify and quantify an analyte even in the presence of co-eluting impurities or complex biological matrix components.[5][7] This is the technique's greatest advantage.

    • Superior Sensitivity: LC-MS/MS can achieve detection limits orders of magnitude lower than HPLC-UV, making it essential for trace-level analysis in pharmacokinetics and biomarker studies.[6][11]

    • Structural Information: The fragmentation pattern provides valuable structural information, confirming the identity of the analyte.[5]

  • Limitations:

    • Matrix Effects: The ionization process can be suppressed or enhanced by co-eluting compounds from the biological matrix, potentially affecting accuracy and precision if not properly addressed during method development.

    • Cost and Complexity: The instrumentation is more expensive and requires a higher level of operator expertise for method development, maintenance, and data interpretation.[6][7]

Part 2: The Imperative of Cross-Validation

Cross-validation is the formal process of demonstrating that two different analytical methods provide comparable quantitative results for the same set of samples. According to regulatory guidelines, it is essential in several scenarios.[12][13]

When is Cross-Validation Required?

  • When switching from a legacy HPLC-UV method to a new, more sensitive LC-MS/MS method for an ongoing study.

  • When comparing data generated at different clinical sites or by different contract research organizations (CROs) that use different validated methods.

  • When a significant change is made to a validated method (e.g., a change in analytical platform).

The objective is to ensure that data generated over the life of a project remains consistent and can be reliably compared, regardless of the analytical method used.

Core Principles & Acceptance Criteria

The process involves analyzing the same set of study samples, typically at least 20, covering the low, medium, and high concentration range of the assay. The results from the "new" method (e.g., LC-MS/MS) are compared against the "reference" method (e.g., HPLC-UV).

The key statistical measure is the percent difference (%Diff) between the values obtained from the two methods for each sample.

Formula: %Diff = [(New Method Conc. - Reference Method Conc.) / Mean Conc.] * 100

According to the EMA and FDA (now ICH M10) guidelines, the acceptance criteria are as follows:[8][9][10][12]

  • The mean difference between the two methods should not be greater than ±20%.

  • At least two-thirds (67%) of the individual sample replicates must have a difference within ±20%.

Part 3: Experimental Design & Protocol

A successful cross-validation study is built upon a well-defined plan. Both the HPLC-UV and LC-MS/MS methods must be fully validated for parameters like accuracy, precision, selectivity, and stability before the cross-validation is initiated.

Cross-Validation Workflow Diagram

The following diagram illustrates the logical flow of a cross-validation experiment.

CrossValidation_Workflow cluster_exec Execution Phase cluster_post Data Analysis & Reporting dev_hplc Develop & Validate HPLC-UV Method select_samples Select ≥ 20 Study Samples (Low, Medium, High Conc.) dev_lcms Develop & Validate LC-MS/MS Method split_samples Aliquot Samples for Parallel Analysis select_samples->split_samples analyze_hplc Analyze Set 1 with Validated HPLC-UV Method split_samples->analyze_hplc Set 1 analyze_lcms Analyze Set 2 with Validated LC-MS/MS Method split_samples->analyze_lcms Set 2 compile_data Compile Quantitative Results from Both Methods analyze_hplc->compile_data analyze_lcms->compile_data calc_diff Calculate % Difference for Each Sample compile_data->calc_diff eval_criteria Evaluate Against Acceptance Criteria (Mean Diff ≤ ±20%, ≥67% of samples ≤ ±20%) calc_diff->eval_criteria report Generate Cross-Validation Report eval_criteria->report

Caption: Workflow for cross-validation of two bioanalytical methods.

Step-by-Step Experimental Protocol: A Case Study

Analyte: A hypothetical pyrimidine analog, "Pyrimidol," in human plasma.

1. Sample Selection:

  • Select 24 human plasma samples from a clinical study where subjects were dosed with Pyrimidol.

  • Ensure the samples cover the analytical range, with approximately one-third in the low (near LLOQ), one-third in the mid, and one-third in the high concentration range.

2. Sample Preparation (Protein Precipitation - a common technique):

  • Thaw plasma samples at room temperature.

  • Vortex each sample to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., an isotope-labeled version of Pyrimidol for LC-MS/MS, or a structurally similar compound for HPLC-UV).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an injection vial for analysis.

3. HPLC-UV Method Parameters (Reference Method):

  • Column: C18, 150 x 4.6 mm, 5 µm particles.

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 265 nm.

  • Run Time: 10 minutes.

4. LC-MS/MS Method Parameters (New Method):

  • Column: C18, 50 x 2.1 mm, 1.8 µm particles (UPLC for faster analysis).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: ESI, Positive Mode.

  • MS/MS Transition:

    • Pyrimidol: m/z 250.1 → 135.2

    • Internal Standard: m/z 255.1 → 140.2

  • Run Time: 5 minutes.

5. Data Analysis:

  • Analyze the 24 samples using both validated methods.

  • Calculate the concentration of Pyrimidol for each sample from each method.

  • Tabulate the results and calculate the % Difference for each sample pair.

  • Calculate the mean % Difference for all 24 samples.

  • Count the number of samples with a % Difference within ±20%.

Part 4: Data Interpretation & Case Study Analysis

The results from the cross-validation experiment must be clearly summarized and objectively assessed against the pre-defined acceptance criteria.

Hypothetical Cross-Validation Data Summary
Sample IDHPLC-UV Conc. (ng/mL)LC-MS/MS Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail (±20%)
S-015.55.25.35-5.6%Pass
S-026.15.85.95-5.0%Pass
S-0312.315.113.7020.4%Fail
S-0448.945.547.20-7.2%Pass
S-0551.249.850.50-2.8%Pass
..................
S-23480.1465.5472.80-3.1%Pass
S-24495.6471.2483.40-5.0%Pass
Summary Mean % Diff: -1.5% Pass
Samples within 20%: 22 / 24 (91.7%) Pass
Interpreting the Results

In this hypothetical case, the cross-validation is successful.

  • The Mean % Difference is -1.5%, which is well within the ±20% acceptance limit. This indicates no significant systematic bias between the two methods.

  • 91.7% of the samples (22 out of 24) are within the ±20% individual limit, exceeding the required 67%.

Investigating Failures: What if the validation had failed? Consider sample S-03, which failed with a +20.4% difference. An investigation would be required.

  • Causality: The higher result from the LC-MS/MS method is unusual, as interference typically biases HPLC-UV results high. However, a potential cause could be an interfering metabolite that has the same mass transition as Pyrimidol but a slightly different retention time, which was not fully resolved. A more likely scenario for failure is a positive bias in the HPLC-UV method due to a co-eluting, UV-active metabolite that does not interfere with the highly specific MS/MS detection. This would result in a consistent negative % Difference.

  • Troubleshooting: The first step is to re-examine the chromatograms from both methods for the failed sample. Look for peak shape abnormalities, co-eluting peaks in the HPLC-UV data, or signs of ion suppression in the LC-MS/MS data. If a clear cause is not apparent, re-analysis of the failed samples may be warranted. If a systematic trend is observed (e.g., all low concentration samples fail), it may indicate a fundamental difference in how the methods perform near the limit of quantitation, requiring further method optimization.

Conclusion: Bridging Methods for Data Integrity

Cross-validation is a critical regulatory requirement and a cornerstone of sound scientific practice in bioanalysis. It provides the documented evidence needed to ensure that data from different analytical methods are comparable and reliable. While HPLC-UV remains a robust and cost-effective tool for certain applications, the unparalleled sensitivity and specificity of LC-MS/MS make it the definitive technology for modern bioanalysis of pyrimidines and other small molecules.[14][15][16]

By understanding the principles of each technique and meticulously executing a cross-validation protocol, researchers, scientists, and drug development professionals can confidently transition between methods, compare historical and current data, and ultimately ensure the integrity and continuity of their bioanalytical results. This rigorous approach underpins the reliability of pharmacokinetic and metabolic data that inform critical decisions throughout the drug development lifecycle.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-(ethylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. The responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2-(ethylthio)pyrimidine, grounded in established safety principles and regulatory awareness.

Understanding the Compound: Hazard Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. This knowledge forms the basis for all safety and disposal procedures. This compound is a halogenated heterocyclic organic compound. While comprehensive toxicological data for this specific molecule is not extensively published, data from the closely related analog, 5-Bromo-2-(methylthio)pyrimidine, provides critical guidance on its expected hazard profile.[1]

The primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1]

Combustion of this compound can release toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[1] Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Property & Hazard Summary: this compound & Analogs
Chemical Name This compound[2]
CAS Number 859941-10-9[2]
Molecular Formula C₆H₇BrN₂S[2]
Molecular Weight 219.1 g/mol [2]
GHS Hazard Codes (based on methylthio analog) H302 (Acute Toxicity, Oral, Cat. 4), H314 (Skin Corrosion/Irritation, Cat. 1B)
GHS Pictograms (based on methylthio analog) Corrosion, Exclamation Mark
Storage Class 8A - Combustible corrosive hazardous materials
Primary Disposal Route Licensed Hazardous Waste Incineration[1]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow is designed to ensure that this compound waste is handled, segregated, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Caption: Disposal workflow for this compound waste.

Step 1: Personal Protective Equipment (PPE) and Immediate Handling

Before handling the waste, ensure you are wearing appropriate PPE. This includes double nitrile gloves, chemical safety goggles, and a lab coat.[3] If there is a risk of splashing, a face shield is required.[1] All handling of the solid material or its solutions should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[1]

Step 2: Waste Characterization and Segregation

This is the most critical step in ensuring proper disposal. This compound waste must be classified as Halogenated Organic Waste .[4]

Causality: Halogenated wastes require specific high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[1] Mixing them with non-halogenated solvents contaminates a larger volume of waste, driving up disposal costs and complicating the disposal process.[5] Therefore, maintain separate, clearly labeled waste streams.

Step 3: Waste Container Selection and Labeling
  • Container: Use a robust, chemically compatible container with a tightly sealing screw cap. For liquid waste (e.g., solutions in organic solvents), this is typically a high-density polyethylene (HDPE) or glass bottle. Solid waste should be collected in a clearly marked, sealed container.

  • Labeling: Immediately label the container with a "Hazardous Waste" sticker provided by your institution's Environmental Health & Safety (EH&S) department.[6] Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the container. Keep a running log of the contents.[6]

Step 4: On-Site Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains and sources of ignition.[6] The use of secondary containment (e.g., a plastic tub) is mandatory for liquid waste containers to contain any potential leaks.[6] Do not fill containers beyond 90% capacity to allow for expansion.

Step 5: Decontamination of Glassware and Surfaces

Due to the presence of the thioether group, which can be malodorous, specific decontamination procedures are recommended for glassware.[7][8]

  • Initial Rinse: In a fume hood, rinse the contaminated glassware with a suitable organic solvent (like acetone) to remove the bulk of the residue. This rinse solvent must be collected as halogenated hazardous waste.

  • Oxidative Cleaning: Submerge the rinsed glassware in a prepared bleach bath (e.g., a 1:1 mixture of commercial bleach and water) inside a fume hood.[7] Allow the items to soak for at least 12-24 hours. This process helps to oxidize residual thioether compounds, reducing odor and contamination.[8]

  • Final Cleaning: After the bleach soak, thoroughly rinse the glassware with water and then wash using standard laboratory detergents.[7]

Step 6: Final Disposal

The ultimate disposal of this compound is through a licensed and approved hazardous waste disposal company.[1] Your institution's EH&S department will coordinate the pickup of the properly labeled waste containers from your lab's SAA. The waste will then be transported to a permitted facility for destruction, typically via high-temperature incineration.[5] Never attempt to dispose of this chemical in the regular trash or down the drain.[1][6]

Emergency Procedures for Spills

In the event of a spill, trained personnel wearing appropriate PPE must clean it up immediately.[3][9]

  • For small solid spills: Carefully sweep up the material, avoiding dust formation, and place it into a sealed, labeled hazardous waste container.[1][10]

  • For liquid spills: Use an absorbent material to contain and wipe up the spill. Place all contaminated absorbent pads and wipes into a sealed bag, which then goes into the designated solid hazardous waste container.[3]

  • After cleanup, decontaminate the area with a detergent solution followed by water.[3]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 5-Bromo-2-(ethylthio)pyrimidine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety of our practices. 5-Bromo-2-(ethylthio)pyrimidine is a key building block in medicinal chemistry, but its handling demands a meticulous and informed approach to personal and environmental safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind essential safety protocols, ensuring that every step taken in the laboratory is a self-validating system of protection.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns.[1][2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1][2]

The pyrimidine core, substituted with a bromine atom and an ethylthio group, presents specific risks. The electrophilic nature of the bromine and the potential for metabolic activation of the thioether are key considerations. Skin contact can lead to immediate chemical burns, while eye contact can cause irreversible damage.[1] Ingestion, even in small quantities, can be harmful.[1] Therefore, our primary directive is to eliminate all routes of exposure.

All work with this compound, especially when handling the solid form or preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles or aerosols.[3][4] An eyewash station and safety shower must be readily accessible.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a matter of convenience but a critical barrier dictated by the chemical's properties. A multi-layered approach is recommended to minimize any potential for exposure.[3]

Activity Required Personal Protective Equipment (PPE)
Handling Sealed Containers - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Weighing and Solid Transfer - Chemical-resistant lab coat (fully buttoned with long sleeves)[7]- Chemical splash goggles and a face shield[1]- Double-gloving (nitrile)[8]
Solution Preparation & Reactions - Chemical-resistant lab coat or gown- Chemical splash goggles and a face shield- Double-gloving (nitrile)- Use of a certified chemical fume hood is mandatory
Spill Cleanup - Full-body protective suit (if significant exposure is possible)- Chemical splash goggles and a face shield- Double-gloving (nitrile)- Respiratory protection (e.g., NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates)[2]

Causality of PPE Choices:

  • Double-Gloving: The outer glove provides the primary barrier. Should it become contaminated, it can be removed without compromising the inner glove, thus protecting the user and preventing the spread of contamination.[8] Always inspect gloves for any signs of degradation or punctures before and during use.[3]

  • Face Shield over Goggles: While goggles protect the eyes from splashes, a face shield provides an additional layer of protection for the entire face from splashes and airborne particles.[1]

  • Chemical-Resistant Lab Coat: A standard cotton lab coat is not impervious to chemicals. A permeation-resistant coat is essential to prevent skin contact in the event of a spill.[7]

Step-by-Step Handling Protocols

A systematic workflow is essential for safety and to prevent cross-contamination.[3]

  • Preparation: Don the appropriate PPE as outlined in the table above (chemical-resistant lab coat, face shield, goggles, and double nitrile gloves).

  • Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[3]

  • Procedure:

    • Use anti-static weighing paper or a tared container.

    • Carefully transfer the desired amount of the solid using a clean spatula. Avoid any actions that could generate dust.

    • Once the desired amount is weighed, securely cap the stock container immediately.

  • Cleanup:

    • Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

    • Treat all disposable materials, including the outer pair of gloves and weighing paper, as contaminated waste.[3]

  • Preparation: Ensure all necessary equipment (volumetric flasks, stir bars, solvents) is inside the chemical fume hood before starting. Don the appropriate PPE.

  • Procedure:

    • Slowly add the solvent to the solid compound to avoid splashing.[3]

    • If sonication is required to aid dissolution, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.[3]

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

Emergency Procedures and Disposal Plan
  • Immediate Action: Evacuate personnel from the immediate area.[7] Remove all sources of ignition.[7]

  • Containment: For a small spill, use an absorbent material to contain it. Prevent the chemical from entering drains.[1][7]

  • Cleanup:

    • Personnel involved in the cleanup must wear the appropriate PPE, including respiratory protection.

    • Carefully collect the spilled material and absorbent into a suitable, sealed container for disposal.[1][7]

    • Clean the spill area thoroughly with a detergent solution, followed by water.[9]

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Proper disposal is critical to prevent environmental contamination.[7]

  • Chemical Waste: this compound waste should be collected in a designated, labeled hazardous waste container. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][7]

  • Regulatory Compliance: Always follow all local, state, and federal regulations for hazardous waste disposal.[7][10]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Proceed Don PPE Don PPE Gather Materials->Don PPE Weighing Solid Weighing Solid Don PPE->Weighing Solid Solution Prep Solution Prep Weighing Solid->Solution Prep Spill Event Spill Event Weighing Solid->Spill Event Decontaminate Workspace Decontaminate Workspace Solution Prep->Decontaminate Workspace Solution Prep->Spill Event Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Evacuate & Alert Evacuate & Alert Spill Event->Evacuate & Alert Emergency Cleanup Protocol Cleanup Protocol Evacuate & Alert->Cleanup Protocol Cleanup Protocol->Dispose Waste

Caption: Step-by-step workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(ethylthio)pyrimidine
Reactant of Route 2
5-Bromo-2-(ethylthio)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.